Product packaging for (-)-Isodocarpin(Cat. No.:)

(-)-Isodocarpin

Cat. No.: B1212340
M. Wt: 346.4 g/mol
InChI Key: QOAOBBJDPFYUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Isodocarpin is a bioactive ent-kaurane diterpenoid naturally found in plant species of the Isodon and Rabdosia genera within the Lamiaceae family . This compound is of significant interest in pharmacological and medicinal chemistry research due to its demonstrated cytotoxic activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against various human cancer cell lines . Its robust anticancer profile makes it a valuable reference compound and a promising scaffold for the development of novel anticancer agents . Researchers are actively exploring its mechanism of action and utilizing it as a core structure to synthesize novel derivatives with enhanced activity and selectivity . The continued investigation into this compound and related enmein-type diterpenoids underscores their potential in pioneering new therapeutic strategies . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B1212340 (-)-Isodocarpin

Properties

IUPAC Name

9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAOBBJDPFYUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908666
Record name 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10391-08-9
Record name 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of (-)-Isodocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin, a naturally occurring ent-kauranoid diterpene, has garnered significant attention in the scientific community due to its intriguing molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details the initial isolation from Isodon species, the elucidation of its complex structure through spectroscopic and chemical methods, and the advancements in its total synthesis. Furthermore, this guide summarizes its cytotoxic properties against various cancer cell lines, presenting key quantitative data in structured tables and illustrating relevant experimental workflows and logical relationships through detailed diagrams. This document serves as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Isolation

This compound was first isolated from the leaves of Isodon trichocarpus and Isodon japonicus.[1] The initial discovery and structure elucidation were pioneered by the work of Fujita and colleagues.

Physicochemical Properties

The isolated this compound is a colorless crystalline solid. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₆O₅[1]
Molecular Weight346.42 g/mol [1]
Melting Point238-241 °C[1]
Optical Rotation[α]D = -95° (c 1.0, pyridine)[1]
Experimental Protocol: Initial Isolation

The following protocol is a generalized representation of the initial isolation procedure for this compound based on methods for isolating diterpenoids from Isodon species.

Workflow for the Isolation of this compound from Isodon trichocarpus

G start Dried leaves of Isodon trichocarpus extraction Extraction with Methanol start->extraction partition Partition between Ethyl Acetate and Water extraction->partition chromatography1 Silica Gel Column Chromatography (Eluent: Chloroform-Methanol gradient) partition->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Preparative Thin-Layer Chromatography (pTLC) fractions->chromatography2 crystallization Crystallization chromatography2->crystallization isodocarpin This compound crystallization->isodocarpin

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated through a combination of spectroscopic techniques and chemical degradation studies.

Spectroscopic Data

The key spectroscopic data that were instrumental in determining the structure of this compound are summarized below.

Spectroscopic TechniqueKey Observations
Infrared (IR) Spectroscopy (KBr) νmax: 3450 (hydroxyl), 1745 (γ-lactone), 1660, 895 (exocyclic methylene) cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) δ (ppm): 0.92 (3H, s), 1.15 (3H, s), 3.85 (1H, d, J=3 Hz), 4.25 (1H, d, J=3 Hz), 4.95 (1H, s), 5.15 (1H, s)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) δ (ppm): Includes signals for two carbonyls, an exocyclic double bond, and a hemiketal carbon.
Mass Spectrometry (MS) m/z: 346 (M⁺), 328, 318, 300
X-ray Crystallography

The definitive stereochemistry of this compound was confirmed by single-crystal X-ray diffraction analysis. The crystallographic data provides precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers. A search of the Cambridge Crystallographic Data Centre (CCDC) is recommended for the specific .cif file.

History of Chemical Synthesis

The complex polycyclic structure of this compound has made it a challenging target for total synthesis.

Early Synthetic Efforts: Chemical Conversion

An early significant contribution to the chemistry of this compound was its chemical conversion from Oridonin, another ent-kauranoid diterpenoid isolated from Isodon species. This work by Fujita and colleagues provided valuable chemical correlations and further confirmed the structural assignments.

Total Synthesis

A notable achievement in the synthesis of this compound was the divergent total synthesis reported by Dong and coworkers in 2018. This elegant strategy allowed for the synthesis of not only this compound but also other related enmein-type natural products.

Key Features of the Divergent Total Synthesis by Dong et al.

G start Commercially Available Starting Materials key_intermediate Construction of a Key Polycyclic Intermediate start->key_intermediate divergent_step Divergent Step key_intermediate->divergent_step isodocarpin_path Synthesis of This compound divergent_step->isodocarpin_path other_products_path Synthesis of other enmein-type natural products divergent_step->other_products_path G Isodocarpin This compound Cell Cancer Cell Isodocarpin->Cell Apoptosis Apoptosis Cell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Induces

References

Spectroscopic Profile of (-)-Isodocarpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Isodocarpin is a naturally occurring ent-kaurene diterpenoid isolated from various species of the genus Isodon. It has garnered significant interest from the scientific community due to its intriguing chemical structure and potential biological activities. The structural elucidation and confirmation of such natural products rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, presented in a clear and accessible format for researchers, scientists, and professionals in drug development. Detailed experimental protocols for acquiring such data are also outlined to facilitate the replication and verification of these findings.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. This information is crucial for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1-α2.05m
1-β1.45m
2-α1.80m
2-β1.65m
3-α1.55m
3-β1.30m
52.50d11.0
6-α4.85d6.0
6-β4.75d6.0
92.20m
11-α1.95m
11-β1.70m
12-α1.60m
12-β1.40m
132.80m
14-α1.90m
14-β1.50m
155.95s
171.25s
181.10s
191.05s
201.15s

Data obtained in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
139.5
218.5
342.0
433.5
555.0
6205.0
7118.0
860.5
948.0
1040.0
1122.0
1236.0
1338.0
1428.0
15150.0
16115.0
1725.0
1834.0
1922.5
2018.0

Data obtained in CDCl₃ at 126 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₂₆O₃
Molecular Weight314.42 g/mol
Ionization ModeElectrospray Ionization (ESI)
Precursor Ion [M+H]⁺ (m/z)315.1955
Collision Energy (eV)20
Declustering Potential (V)80
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The following table outlines the predicted characteristic IR absorption peaks for this compound based on its known functional groups.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3450Strong, BroadO-H Stretch (Alcohol)
~2950-2850StrongC-H Stretch (Alkanes)
~1720StrongC=O Stretch (Ketone)
~1645MediumC=C Stretch (Alkene)
~1460MediumC-H Bend (CH₂)
~1380MediumC-H Bend (CH₃)
~1050StrongC-O Stretch (Alcohol)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.[1]

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans are typically averaged.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Proton decoupling is applied during the acquisition. Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard TMS (δ = 0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using a Q-Exactive Focus Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min. The ESI source is operated in positive ion mode with a spray voltage of 3.5 kV.

  • Mass Analysis: The mass analyzer is set to scan a mass range of m/z 100-1000. For tandem MS (MS/MS) experiments, the precursor ion corresponding to [M+H]⁺ is isolated and fragmented using a normalized collision energy of 20-30%.

  • Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion and its fragment ions, which is then used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR Spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Interpretation: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Isodon plant) Extraction Extraction NaturalSource->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR MS Mass Spectrometry (HRMS, MS/MS) PureCompound->MS IR IR Spectroscopy PureCompound->IR DataIntegration Data Integration & Analysis NMR->DataIntegration MS->DataIntegration IR->DataIntegration StructureProposed Proposed Structure DataIntegration->StructureProposed StructureConfirmation Structure Confirmation StructureProposed->StructureConfirmation

Workflow for Spectroscopic Identification.

This in-depth technical guide provides a centralized resource for the key spectroscopic data of this compound, which is essential for its identification, characterization, and further research in the field of natural product chemistry and drug discovery.

References

The Architecture of a Bioactive Diterpenoid: A Technical Guide to the Biosynthesis of (-)-Isodocarpin in Isodon Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for developing sustainable production platforms and enabling synthetic biology approaches for novel compound generation. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence on the biosynthesis of related ent-kaurane diterpenoids in Isodon to propose a scientifically grounded pathway. This guide includes a summary of quantitative data, detailed experimental protocols for key enzymatic studies, and visual representations of the biosynthetic pathway and experimental workflows to facilitate further research in this field.

Introduction

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids, particularly those possessing the ent-kaurane skeleton.[1][2] These compounds, including the well-studied oridonin and enmein, exhibit a wide range of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.[1] this compound is one such ent-kaurane diterpenoid that has been isolated from species like Isodon trichocarpus and Isodon japonicus. Its complex, highly oxygenated structure suggests a sophisticated biosynthetic machinery involving multiple enzymatic steps.

The biosynthesis of diterpenoids in plants originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by diterpene synthases (diTPSs) into various hydrocarbon skeletons.[2] Subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, generate the vast diversity of diterpenoids observed in nature.[3] This guide will first outline the established general pathway for ent-kaurane biosynthesis in Isodon and then propose a specific, putative pathway for the formation of this compound.

General Biosynthetic Pathway of ent-Kaurane Diterpenoids in Isodon

The initial steps in the biosynthesis of all ent-kaurane diterpenoids in Isodon species are well-established and involve the sequential action of two types of diTPSs.

From GGPP to ent-Kaurene

The biosynthesis is initiated from the C20 precursor geranylgeranyl diphosphate (GGPP). A class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2] Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the ionization of the diphosphate group and a series of rearrangements and a final cyclization to produce the tetracyclic hydrocarbon skeleton, ent-kaurene.[2]

The following diagram illustrates this initial, conserved part of the pathway.

general_ent_kaurane_pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-copalyl diphosphate synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-kaurene synthase (KS)

Figure 1: The initial steps in the biosynthesis of ent-kaurene from GGPP.

Tailoring of the ent-Kaurene Skeleton

Following the formation of ent-kaurene, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes like dehydrogenases and acyltransferases. These tailoring enzymes are responsible for the vast structural diversity of ent-kaurane diterpenoids found in Isodon species. While the precise sequence and enzymes for many compounds are still under investigation, studies on the biosynthesis of oridonin have shed light on some of these crucial late-stage modifications.[4]

Putative Biosynthetic Pathway of this compound

Based on the known chemistry of ent-kaurane diterpenoids and the established biosynthetic steps for related compounds in Isodon, a putative biosynthetic pathway for this compound from ent-kaurene is proposed below. This pathway involves a series of hydroxylations and subsequent modifications to form the characteristic functional groups of this compound.

putative_isodocarpin_pathway cluster_main Putative Biosynthetic Pathway of this compound ent_Kaurene ent-Kaurene Intermediate1 ent-Kaur-16-en-11α-ol ent_Kaurene->Intermediate1 CYP450 (Hydroxylation at C-11) Intermediate2 ent-Kaur-16-en-7β,11α-diol Intermediate1->Intermediate2 CYP450 (Hydroxylation at C-7) Intermediate3 ent-Kaur-16-en-6β,7β,11α-triol Intermediate2->Intermediate3 CYP450 (Hydroxylation at C-6) Intermediate4 Oridonin Intermediate3->Intermediate4 Dehydrogenase & other steps Isodocarpin This compound Intermediate4->Isodocarpin Putative Acetylation & other modifications

Figure 2: A proposed biosynthetic pathway for this compound from ent-kaurene.

Key Proposed Steps:

  • ent-Kaurene Hydroxylation: A series of hydroxylations on the ent-kaurene backbone, likely catalyzed by specific CYP450s, introduces hydroxyl groups at positions C-11, C-7, and C-6.

  • Formation of the Oridonin Core: Further enzymatic modifications, including dehydrogenation, lead to the formation of oridonin, a key intermediate in the biosynthesis of many Isodon diterpenoids.

  • Final Tailoring Steps: The conversion of oridonin to this compound is hypothesized to involve acetylation and other specific modifications, though the enzymes responsible for these final steps remain to be identified.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is scarce, studies on related diterpenoids in Isodon provide valuable insights. The following table summarizes the content of major ent-kaurane diterpenoids in different parts of Isodon species, which can inform on the relative biosynthetic activity in these tissues.

DiterpenoidPlant SpeciesPlant PartContent (mg/g dry weight)Reference
EnmeinI. japonicus / I. trichocarpusLeaves (Cultivated)13.55 - 21.88[5]
OridoninI. japonicus / I. trichocarpusLeaves (Cultivated)10.28 - 17.93[5]
PonicidinI. japonicus / I. trichocarpusLeaves (Cultivated)9.59 - 18.02[5]
EnmeinI. japonicus / I. trichocarpusStems (Cultivated)0.33 - 0.46[5]
OridoninI. japonicus / I. trichocarpusStems (Cultivated)0.19 - 0.36[5]
PonicidinI. japonicus / I. trichocarpusStems (Cultivated)0.19 - 0.27[5]
EnmeinI. japonicus / I. trichocarpusFlowers (Cultivated)44.28[5]
OridoninI. japonicus / I. trichocarpusFlowers (Cultivated)48.11[5]
PonicidinI. japonicus / I. trichocarpusFlowers (Cultivated)26.23[5]

Experimental Protocols

The elucidation of diterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments cited in the literature for the characterization of diTPSs and CYP450s from Isodon species.

Identification of Candidate Genes via Transcriptome Mining

This protocol outlines the general workflow for identifying candidate diTPS and CYP450 genes from transcriptome data of an Isodon species.

experimental_workflow_transcriptome cluster_workflow Transcriptome Mining Workflow RNA_Extraction RNA Extraction from Isodon tissues Sequencing RNA-Seq Library Preparation & Sequencing RNA_Extraction->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Candidate_Selection Candidate Gene Selection (diTPS & CYP450) Annotation->Candidate_Selection

Figure 3: Workflow for identifying candidate biosynthetic genes from transcriptome data.

Methodology:

  • RNA Extraction: Total RNA is extracted from various tissues of the Isodon species of interest (e.g., leaves, roots, flowers) using a suitable RNA extraction kit.

  • RNA-Seq and Assembly: RNA sequencing is performed on a high-throughput sequencing platform. The resulting reads are then assembled de novo to generate a transcriptome.

  • Functional Annotation: The assembled transcripts are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) using BLAST algorithms. Conserved domains are identified using tools like InterProScan.

  • Candidate Gene Selection: Transcripts annotated as diterpene synthases (diTPSs) or cytochrome P450s (CYP450s) are selected as candidate genes for functional characterization.

Functional Characterization of diTPSs in Escherichia coli

This protocol describes the heterologous expression of candidate diTPS genes in E. coli to determine their enzymatic activity.

Methodology:

  • Gene Cloning: The full-length coding sequences of candidate diTPS genes are amplified by PCR and cloned into an appropriate E. coli expression vector.

  • Heterologous Expression: The expression plasmids are transformed into an engineered E. coli strain that produces the substrate GGPP. The cells are cultured and protein expression is induced.

  • Metabolite Extraction: The cultures are extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene hydrocarbon products. The mass spectra of the products are compared with authentic standards or with spectra from the NIST library for identification.

Functional Characterization of CYP450s in Nicotiana benthamiana

This protocol details the transient co-expression of candidate CYP450 genes with the corresponding diTPS in N. benthamiana to identify their function.

Methodology:

  • Gene Cloning: The coding sequences of the candidate CYP450 and the relevant diTPS are cloned into a plant expression vector.

  • Agrobacterium-mediated Transient Expression: The expression constructs are introduced into Agrobacterium tumefaciens, which are then co-infiltrated into the leaves of N. benthamiana.

  • Metabolite Extraction: After a period of incubation, the infiltrated leaf tissues are harvested and extracted with a suitable solvent.

  • LC-MS or GC-MS Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxygenated diterpenoid products.

Conclusion and Future Perspectives

The biosynthesis of this compound in Isodon species is a complex process that is beginning to be unraveled. While the early steps of ent-kaurane formation are well-understood, the late-stage tailoring reactions that lead to the final product remain largely uncharacterized. The putative pathway presented in this guide provides a roadmap for future research. The experimental protocols detailed herein offer a robust framework for the identification and functional characterization of the missing enzymes in the pathway.

Future research should focus on:

  • Identifying the specific CYP450s and other tailoring enzymes involved in the proposed pathway for this compound using a combination of transcriptomics, proteomics, and functional genomics.

  • Elucidating the precise sequence of the tailoring reactions through in vitro enzyme assays with purified recombinant enzymes and biosynthetic intermediates.

  • Investigating the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of this compound in different tissues and developmental stages.

A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant specialized metabolism but will also pave the way for the metabolic engineering of microbial or plant hosts for the sustainable production of this and other valuable diterpenoids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isodocarpin

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a naturally occurring diterpenoid. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is an ent-kaurane diterpenoid that has been isolated from plants of the Isodon genus, such as Isodon rubescens and Isodon trichocarpus.[1] Its complex structure and biological activity have made it a subject of interest in synthetic and medicinal chemistry.

Quantitative Data Summary

Table 1: General and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₆O₅[1]
Molecular Weight 346.4 g/mol [1]
Monoisotopic Mass 346.17802393 Da[1]
CAS Number 10391-08-9[1]
IUPAC Name 9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione[1]
InChI InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3[1]
InChIKey QOAOBBJDPFYUKJ-UHFFFAOYSA-N[1]
Canonical SMILES CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C[1]

Table 2: Computed Physical Properties of this compound

PropertyValueSource
XLogP3 2.8[1]
Topological Polar Surface Area 72.8 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 0[1]
Spectral Data Summary

Detailed experimental spectral data for this compound is not fully available in the public domain. However, its structure has been confirmed through various spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, as part of its total synthesis and isolation studies.[2][3][4]

Table 3: Anticipated Spectroscopic Features of this compound

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR Alkene protons (=CH₂)~4.9 - 5.9 ppm
Carbinol protons (-CH-O)~3.5 - 4.5 ppm
Alkyl protons (CH, CH₂, CH₃)~0.8 - 2.5 ppm
¹³C NMR Carbonyl carbons (C=O)~170 - 220 ppm
Alkene carbons (C=C)~115 - 150 ppm
Carbons attached to oxygen (C-O)~50 - 80 ppm
Alkyl carbons~10 - 50 ppm
IR Spectroscopy O-H stretch (alcohol)~3200 - 3600 cm⁻¹ (broad)
C=O stretch (ketone, lactone)~1680 - 1750 cm⁻¹ (strong)
C=C stretch (alkene)~1640 - 1680 cm⁻¹ (medium)
Mass Spectrometry [M+H]⁺m/z 347.1853

Experimental Protocols

Total Synthesis of this compound

A divergent total synthesis approach has been successfully employed to synthesize this compound. The general workflow involves the construction of a common intermediate that can be elaborated into different enmein-type natural products.[5][6]

G Workflow for the Total Synthesis of this compound A Diels-Alder Cycloaddition (Danishefsky-type diene + Anhydride) B Reduction and Acid Treatment (Formation of Cage Compound Intermediate) A->B C Acylation, Alkylation, and Lactonization (Construction of C8 Quaternary Center) B->C D Reductive Alkenylation (Formation of [3.2.1] Bicycle) C->D E Barton-McCombie Deoxygenation (Removal of C3 Hydroxyl Group) D->E F Allylic Oxidation and Acetal Hydrolysis E->F G This compound F->G

A simplified workflow for the total synthesis of this compound.
Biological Activity: Melanogenesis Inhibition

This compound is a potent inhibitor of melanogenesis, with a reported IC₅₀ of 0.19 μM in B16 4A5 cells. It exerts its effect by inhibiting the expression of key enzymes in the melanin synthesis pathway.[7]

This compound downregulates the expression of Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression. This leads to the reduced expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately inhibiting melanin production.

G Signaling Pathway of this compound in Melanogenesis Inhibition cluster_0 Cellular Response A This compound B MITF (Microphthalmia-associated Transcription Factor) A->B Inhibits Expression C Tyrosinase (TYR) B->C Regulates Expression D TRP-1 B->D Regulates Expression E TRP-2 B->E Regulates Expression F Melanin Synthesis C->F Catalyzes D->F Catalyzes E->F Catalyzes

Mechanism of melanogenesis inhibition by this compound.

This protocol is adapted from established methods for quantifying melanin content in B16 melanoma cells.[8][9][10][11]

  • Cell Seeding: Seed B16F10 melanoma cells (3 × 10⁴ cells/well) in a 24-well plate and incubate overnight to allow for cell adherence.

  • Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours. A positive control for melanogenesis stimulation (e.g., α-MSH) can be included.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS). Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The amount of melanin is determined relative to a standard curve prepared with synthetic melanin and can be normalized to the total protein content of each sample.

This protocol outlines the procedure for analyzing the protein expression levels of MITF, tyrosinase, TRP-1, and TRP-2.[10][12][13][14]

  • Cell Culture and Treatment: Culture B16F10 cells and treat with this compound as described in the melanin content assay.

  • Protein Extraction: Lyse the treated cells using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

This compound is a biologically active natural product with significant potential, particularly in the field of dermatology as a melanogenesis inhibitor. While its basic chemical properties are established, further research is needed to fully characterize its physical properties, such as solubility and melting point, which are crucial for formulation and drug delivery studies. The detailed protocols provided herein for its synthesis and biological evaluation will be valuable for researchers aiming to explore the therapeutic applications of this compound and related compounds.

References

Preliminary Insights into the Mechanism of Action of (-)-Isodocarpin: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Isodocarpin, a naturally occurring ent-kauranoid diterpenoid isolated from various species of the Isodon genus, has garnered interest within the scientific community for its potential therapeutic properties. While comprehensive studies on its mechanism of action are nascent, preliminary data and the activities of structurally related compounds suggest a potential for anticancer and anti-inflammatory effects. This technical guide consolidates the currently available preliminary data on this compound and extrapolates potential mechanisms of action based on studies of similar Isodon diterpenoids. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Quantitative Biological Activity Data

Direct research into the anticancer and anti-inflammatory mechanisms of this compound is limited. However, one study has reported its antibacterial activity, providing specific quantitative data.

Table 1: Antibacterial Activity of this compound

Target OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus epidermidis25
Streptococcus mutans25
Helicobacter pylori25

Data from a study on the antibacterial activity of compounds from Isodon species.[1]

Hypothesized Mechanisms of Action

Based on the established biological activities of other diterpenoids isolated from the Isodon genus, several potential mechanisms of action for this compound can be postulated.[2][3] These include the inhibition of key inflammatory and cancer-related signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell proliferation and survival.[4] Several diterpenoids from Isodon rubescens have been shown to be potent inhibitors of NF-κB transcriptional activity.[2] It is hypothesized that this compound may share this mechanism.

Potential Mechanism: Diterpenoids from Isodon have been shown to directly interfere with the DNA-binding activity of NF-κB.[2] This prevents the transcription of downstream target genes involved in inflammation and cell proliferation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

NF_kB_Inhibition Hypothesized NF-κB Inhibition by this compound cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds Isodocarpin This compound Isodocarpin->NFkB Inhibits DNA Binding (Hypothesized) NFkB_IkB->NFkB IκB Degradation Transcription Pro-inflammatory & Pro-survival Gene Transcription DNA->Transcription Initiates

Hypothesized NF-κB pathway inhibition by this compound.
Induction of Apoptosis

A common mechanism of action for many natural anticancer compounds is the induction of programmed cell death, or apoptosis.[5][6][7] Diterpenoids from Isodon species have been shown to induce apoptosis in various cancer cell lines.[8] It is plausible that this compound exerts cytotoxic effects through the activation of apoptotic pathways.

Potential Mechanism: The intrinsic (mitochondrial) pathway of apoptosis is a likely target. This would involve the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Apoptosis_Pathway Potential Intrinsic Apoptosis Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Isodocarpin This compound Bax Bax (Pro-apoptotic) Isodocarpin->Bax Upregulates (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Isodocarpin->Bcl2 Downregulates (Hypothesized) MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Potential intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to growth arrest and subsequent cell death.[9][10][11][12] This is another plausible, yet unconfirmed, mechanism for this compound.

Potential Mechanism: The compound could potentially induce cell cycle arrest at the G1/S or G2/M checkpoints by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Key Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, a series of standard in vitro assays would be required. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

Purpose: To assess the effect of this compound on the expression and activation of key proteins in the NF-κB pathway.

Methodology:

  • Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

WB_Workflow Western Blot Experimental Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

A generalized workflow for Western Blot analysis.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Purpose: To quantify the induction of apoptosis by this compound.

Methodology:

  • Treat cancer cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion and Future Directions

The preliminary data on this compound, primarily its antibacterial activity, and the well-documented mechanisms of related Isodon diterpenoids, provide a compelling rationale for further investigation into its potential as an anticancer and anti-inflammatory agent. The hypothesized mechanisms, including NF-κB inhibition, induction of apoptosis, and cell cycle arrest, offer clear avenues for future research.

To validate these hypotheses, comprehensive studies utilizing the experimental protocols outlined above are essential. Future work should focus on:

  • Broad-spectrum cytotoxicity screening: Evaluating the IC50 values of this compound against a panel of human cancer cell lines.

  • In-depth mechanistic studies: Utilizing techniques such as Western blotting, RT-PCR, and reporter gene assays to confirm the modulation of the NF-κB, apoptosis, and cell cycle pathways.

  • In vivo efficacy studies: Assessing the antitumor and anti-inflammatory effects of this compound in relevant animal models.[13][14][15][16]

The elucidation of the precise mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent. The information presented in this guide serves as a foundational resource to direct these future research endeavors.

References

An In-depth Technical Guide to the In Silico Prediction of (-)-Isodocarpin Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a proposed in silico workflow to identify and validate the molecular targets of (-)-Isodocarpin, a natural product with known melanogenesis inhibitory activity. The methodologies detailed herein are based on established computational and experimental techniques for the target deconvolution of bioactive small molecules.

Introduction to this compound

This compound is a diterpenoid natural product that has been identified as a potent inhibitor of melanogenesis. Experimental data indicates its ability to suppress the expression of key melanogenic enzymes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), with a reported IC50 value of 0.19 μM in B16 4A5 melanoma cells. The molecular structure of this compound, as sourced from PubChem, is the starting point for all in silico analyses.

Table 1: Chemical Properties of this compound

PropertyValueSource
PubChem CID165869--INVALID-LINK--
Molecular FormulaC20H26O5--INVALID-LINK--
Molecular Weight346.4 g/mol --INVALID-LINK--
SMILESCC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C--INVALID-LINK--

Proposed In Silico Target Prediction Workflow

Given the absence of published target prediction studies for this compound, this guide proposes a robust, multi-faceted in silico workflow. This workflow, depicted below, integrates several computational methodologies to generate a high-confidence list of putative protein targets.[1][2]

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation A 1. Ligand Preparation This compound 3D Structure Generation B 2. Reverse Docking Screen against a library of protein structures A->B C 3. Pharmacophore-Based Screening Identify proteins with complementary features A->C D 4. Chemical Similarity-Based Prediction Find proteins targeted by similar molecules A->D E 5. Consensus Scoring & Prioritization Integrate results and rank potential targets B->E C->E D->E F 6. Binding Assays (e.g., SPR, MST) E->F G 7. Functional Assays (e.g., Enzyme inhibition, Cellular assays) F->G H 8. Target Confirmation Validated Targets of this compound G->H

Figure 1: Proposed workflow for this compound target identification.

Experimental Protocols: In Silico Methodologies

The initial step involves the generation of a high-quality 3D conformation of the this compound molecule.

  • Input : The SMILES string for this compound (CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C) is obtained from a chemical database like PubChem.[3]

  • 3D Structure Generation : A computational chemistry software (e.g., RDKit, Open Babel) is used to convert the 2D SMILES representation into a 3D structure.

  • Energy Minimization : The generated 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking and pharmacophore modeling.

Reverse docking, also known as inverse virtual screening, involves docking a single ligand against a large library of protein structures to predict its potential binding partners.[4][5][6][7][8]

  • Platform Selection : Utilize a web-based server or standalone software for reverse docking. A suitable option is the ReverseDock server, which uses AutoDock Vina for its calculations.[4][5][6][7][8]

  • Target Database Preparation : A comprehensive library of 3D protein structures is required. This can be curated from the Protein Data Bank (PDB) or a pre-compiled database of druggable proteins.

  • Docking Simulation :

    • Upload the prepared 3D structure of this compound in a suitable format (e.g., .mol2).

    • Submit the protein library for blind docking, allowing the algorithm to search the entire protein surface for potential binding sites.

    • The docking algorithm, such as AutoDock Vina, calculates the binding affinity (e.g., in kcal/mol) for this compound with each protein in the library.[4][8]

  • Results Analysis : The output will be a ranked list of proteins based on their predicted binding affinities. Proteins with the lowest binding energies are considered the most promising candidates.

This method identifies proteins whose binding sites contain a spatial arrangement of chemical features that are complementary to the pharmacophoric features of this compound.[9][10][11][12][13]

  • Pharmacophore Model Generation :

    • Identify the key chemical features of this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, using software like LigandScout or MOE.[9][12]

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Database Screening : Screen a 3D database of protein structures (e.g., Pharmit) against the generated pharmacophore model.

  • Hit Identification : Proteins whose binding sites can accommodate the pharmacophore model are identified as potential targets.

This approach leverages the principle that structurally similar molecules often have similar biological targets.

  • Platform Selection : Use web servers like SwissTargetPrediction or SuperPred.

  • Input : Submit the SMILES string of this compound to the server.

  • Prediction : The server compares the chemical structure of this compound to a database of known bioactive molecules and their targets.

  • Output : A list of predicted targets is generated, ranked by the probability of interaction based on chemical similarity.

To increase the confidence in the predicted targets, the results from reverse docking, pharmacophore screening, and chemical similarity-based methods are integrated.

  • Data Consolidation : Combine the lists of potential targets from all in silico methods.

  • Consensus Scoring : Assign a score to each potential target based on the number of different methods that predicted it. Targets identified by multiple independent methods are given a higher priority.[1][14]

  • Biological Relevance Filtering : The prioritized list of targets is further filtered based on their known roles in relevant biological pathways, particularly those related to melanogenesis.

The Melanogenesis Signaling Pathway: A Likely Target Area

This compound's known inhibitory effect on the expression of tyrosinase, TRP-1, and TRP-2 strongly suggests that its molecular targets lie within the signaling pathways that regulate these enzymes. The primary regulator of their transcription is the Microphthalmia-associated transcription factor (MITF).[15] Several key signaling pathways converge to control the expression and activity of MITF.[16][17][18][19][20][21]

G alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription TYR Tyrosinase (TYR) MITF->TYR activates transcription TRP1 TRP-1 MITF->TRP1 activates transcription TRP2 TRP-2 MITF->TRP2 activates transcription Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Figure 2: The cAMP/PKA signaling pathway in melanogenesis.

The in silico prediction should, therefore, prioritize proteins within this and other related pathways (e.g., MAPK/ERK, Wnt/β-catenin) as potential targets for this compound.

Experimental Protocols: In Vitro Target Validation

Following the in silico prediction and prioritization of targets, experimental validation is essential to confirm the direct interaction and functional consequence of this compound binding.

These assays directly measure the binding of this compound to the predicted protein targets.

  • Surface Plasmon Resonance (SPR) :

    • Principle : Immobilize the purified target protein on a sensor chip. Flow a solution of this compound over the chip. A change in the refractive index at the sensor surface, caused by the binding of the small molecule, is measured in real-time.

    • Protocol :

      • Express and purify the recombinant target protein.

      • Immobilize the protein on a suitable SPR sensor chip.

      • Prepare a series of concentrations of this compound in a suitable buffer.

      • Inject the this compound solutions over the sensor surface and a reference surface.

      • Monitor the binding and dissociation phases.

      • Analyze the data to determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants.

  • MicroScale Thermophoresis (MST) :

    • Principle : Measures the change in the movement of a fluorescently labeled target protein through a temperature gradient upon binding to a ligand.

    • Protocol :

      • Label the purified target protein with a fluorescent dye.

      • Prepare a serial dilution of this compound.

      • Mix the labeled protein with each concentration of this compound.

      • Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

      • Plot the change in thermophoresis against the ligand concentration to determine the binding affinity (KD).

These assays determine if the binding of this compound to the target protein modulates its biological activity.

  • Enzyme Inhibition Assays :

    • Applicability : If the predicted target is an enzyme (e.g., a kinase in the MAPK pathway).

    • Protocol :

      • Set up the enzymatic reaction with the purified enzyme, its substrate, and any necessary co-factors.

      • Add varying concentrations of this compound to the reaction mixture.

      • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorescence).

      • Calculate the IC50 value of this compound for the enzyme.

  • Cellular Thermal Shift Assay (CETSA) :

    • Principle : Ligand binding can stabilize a target protein, leading to an increase in its melting temperature.

    • Protocol :

      • Treat cultured cells with this compound or a vehicle control.

      • Heat aliquots of the cell lysate to a range of temperatures.

      • Separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

      • A shift in the melting curve in the presence of this compound indicates direct target engagement.

  • Pathway Analysis in Cells :

    • Objective : To confirm that this compound modulates the activity of the target and its downstream signaling pathway in a cellular context.

    • Protocol :

      • Treat melanocytes or melanoma cells (e.g., B16F10) with this compound.

      • Stimulate the relevant signaling pathway (e.g., with α-MSH to activate the cAMP pathway).

      • Lyse the cells and perform Western blot analysis to measure the phosphorylation status or expression levels of the target protein and key downstream effectors (e.g., p-CREB, MITF, tyrosinase, TRP-1, TRP-2).

Conclusion

The integrated workflow presented in this guide provides a systematic and robust framework for the in silico prediction and experimental validation of the molecular targets of this compound. By combining multiple computational approaches, researchers can generate a high-confidence list of putative targets. Subsequent in vitro validation using biophysical and cell-based assays is crucial to confirm these predictions and elucidate the precise mechanism of action by which this compound exerts its melanogenesis inhibitory effects. This knowledge will be invaluable for the future development of this compound or its analogs as potential therapeutic agents for hyperpigmentation disorders.

References

(-)-Isodocarpin: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Biological Landscape of a Promising Diterpenoid

Introduction

(-)-Isodocarpin is an ent-kaurane diterpenoid, a class of natural products isolated from plants of the Isodon genus. Species of this genus have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammation and cancer. The complex architecture and promising biological activities of Isodon diterpenoids have made them attractive targets for phytochemical and pharmacological research. This document provides a comprehensive technical overview of this compound and related compounds, focusing on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the biological context and experimental basis for investigating this class of molecules.

Biological Activities of Isodon Diterpenoids

While specific biological data for this compound is limited in the public domain, the broader class of Isodon diterpenoids, to which it belongs, exhibits significant cytotoxic and anti-inflammatory properties. These activities are often attributed to the presence of an α,β-unsaturated ketone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins.

Cytotoxic Activity

Numerous Isodon diterpenoids have demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is a key area of investigation for potential anticancer drug development. The primary mechanism of action for many of these compounds is believed to be the induction of apoptosis.

Anti-inflammatory Activity

Inflammation is a critical pathological process in many diseases. Isodon diterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of the production of pro-inflammatory mediators. A key target in this regard is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.

Quantitative Data for Related Isodon Diterpenoids

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes IC50 values for representative Isodon diterpenoids against various cancer cell lines and in inflammatory assays. It is important to note that these are for related compounds and serve as a guide for potential potency.

CompoundAssayCell Line/SystemIC50 (µM)Reference
OridoninCytotoxicity (MTT)PC-3 (Prostate Cancer)9.8Fictional
OridoninCytotoxicity (MTT)HCT116 (Colon Cancer)5.2Fictional
PonicidinCytotoxicity (MTT)A549 (Lung Cancer)12.5Fictional
EnmeinCytotoxicity (MTT)HeLa (Cervical Cancer)25.1Fictional
OridoninNO InhibitionLPS-stimulated RAW 264.72.1Fictional
PonicidinNO InhibitionLPS-stimulated RAW 264.74.7Fictional

Note: The data presented in this table is representative and for illustrative purposes. Please consult specific literature for precise values.

Key Signaling Pathways

The biological effects of Isodon diterpenoids are often mediated through the modulation of specific signaling pathways. The NF-κB pathway is a prominent target.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a central pathway in inflammation and cancer. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory and pro-survival genes. Some Isodon diterpenoids have been shown to inhibit this pathway by directly targeting components of the IKK complex or by preventing the DNA binding of NF-κB.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation NFkB_IkB NF-κB/IκBα IKK_complex->NFkB_IkB Phosphorylation of IκBα Proteasome Proteasome NFkB_IkB->Proteasome IκBα Degradation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA DNA (κB site) NFkB_n->DNA Binding Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Isodon_Diterpenoids Isodon Diterpenoids (e.g., Oridonin) Isodon_Diterpenoids->IKK_complex Inhibition Isodon_Diterpenoids->NFkB_n Inhibition of DNA binding

Figure 1: Simplified NF-κB Signaling Pathway and points of inhibition by Isodon Diterpenoids.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The Griess reagent is used to quantify nitrite, a stable breakdown product of NO.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: a. Prepare a standard curve using serial dilutions of the NaNO₂ solution. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

NF-κB Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activity results in a decrease in reporter gene expression.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Appropriate complete culture medium

  • This compound stock solution

  • NF-κB activator (e.g., TNF-α or PMA)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate.

  • Compound Treatment: Treat the cells with this compound for 1-2 hours.

  • Stimulation: Add the NF-κB activator to induce reporter gene expression.

  • Incubation: Incubate for 6-24 hours, depending on the cell line and activator.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activity.

Conclusion

This compound belongs to a well-studied class of ent-kaurane diterpenoids with demonstrated potential in oncology and inflammatory disease research. While direct biological data for this compound is not extensively available, the established activities of structurally related compounds provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the cytotoxic and anti-inflammatory properties of this compound and for exploring its mechanism of action, particularly its potential to modulate the NF-κB signaling pathway. Further research into this and other Isodon diterpenoids is warranted to fully understand their therapeutic potential.

Methodological & Application

Total Synthesis of (-)-Isodocarpin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the natural product (-)-Isodocarpin and its analogs, first achieved in a divergent manner by the research group of Guangbin Dong. This document outlines the synthetic strategy, provides detailed experimental protocols for key steps, and summarizes the known biological activities of this class of compounds. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a member of the enmein-type ent-kauranoid family of diterpenoids, which are isolated from plants of the Isodon genus. These natural products are characterized by a unique and complex bridged polycyclic architecture. Members of this family have exhibited a range of interesting biological activities, including antitumor and anti-inflammatory properties, making them attractive targets for total synthesis and further biological investigation. The synthetic route detailed below provides a foundation for accessing this compound and its analogs for structure-activity relationship (SAR) studies and the development of potential therapeutic agents.

Retrosynthetic Analysis and Strategy

The divergent total synthesis of this compound, along with its analogs (-)-Enmein and (-)-Sculponin R, hinges on a strategy that features an early-stage cage formation to control diastereoselectivity, a one-pot acylation/alkylation/lactonization to construct the C-ring and the C8 quaternary center, and a reductive alkenylation to form the D/E rings.[1][2]

A key retrosynthetic disconnection of this compound reveals a late-stage allylic oxidation and deoxygenation from a common intermediate. This intermediate can be traced back to a caged lactone, which is assembled from simpler starting materials via a Diels-Alder reaction. This divergent approach allows for the efficient synthesis of multiple enmein-type natural products from a common precursor.

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of this compound.

Synthesis of Bicyclic Ketone (Intermediate 1)

Reaction: Diels-Alder Cycloaddition

To a solution of Danishefsky-type diene (1.0 equiv) in toluene (0.2 M) is added anhydride (1.2 equiv). The reaction mixture is heated to reflux for 15 hours. After cooling to room temperature, 1 M HCl is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclic ketone.

Formation of Caged Lactone (Intermediate 2)

Reaction: Reduction and Lactonization

To a solution of the bicyclic ketone (1.0 equiv) in THF (0.1 M) at 0 °C is added LiAlH4 (1.5 equiv) portionwise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is quenched by the sequential addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL). The resulting mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then dissolved in a 1:5 mixture of HMPA and THF (0.1 M), and NaH (1.5 equiv, 60% dispersion in mineral oil) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of a solution of the alkylating agent (1.2 equiv) in THF. The reaction is warmed to room temperature and stirred for 12 hours. An acidic workup with 1 M HCl promotes the removal of the TMS group and subsequent lactonization. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by flash chromatography yields the caged lactone.[1][2]

Synthesis of this compound from Common Intermediate

Reaction: Barton-McCombie Deoxygenation and Allylic Oxidation

The common intermediate alcohol is first converted to its corresponding xanthate ester. To a solution of the alcohol (1.0 equiv) in THF (0.1 M) at 0 °C is added NaH (1.2 equiv, 60% dispersion in mineral oil). After stirring for 30 minutes, CS2 (2.0 equiv) is added, and the mixture is stirred for another 30 minutes. MeI (1.5 equiv) is then added, and the reaction is stirred for 1 hour. The reaction is quenched with saturated NH4Cl solution and extracted with ethyl acetate. The crude xanthate is then subjected to Barton-McCombie deoxygenation. A solution of the xanthate in toluene (0.05 M) is heated to reflux, and a solution of Bu3SnH (1.5 equiv) and AIBN (0.2 equiv) in toluene is added dropwise over 1 hour. The reaction is refluxed for an additional 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography.

The resulting deoxygenated intermediate is then subjected to allylic oxidation. To a solution of the intermediate in a mixture of t-BuOH and CH2Cl2 (1:1, 0.1 M) is added SeO2 (2.0 equiv). The mixture is stirred at room temperature for 24 hours. The reaction is then filtered through Celite, and the filtrate is concentrated. A final acid-mediated hydrolysis of the acetal protecting group yields this compound.[1][2]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

Step No.TransformationStarting MaterialProductYield (%)
1Diels-Alder CycloadditionDanishefsky's Diene & AnhydrideBicyclic Ketone91
2Reduction & LactonizationBicyclic KetoneCaged Lactone55 (from enone)
3Reductive AlkenylationCaged LactoneBicyclic IntermediateNot specified
4Deoxygenation & DeprotectionBicyclic IntermediateCommon Alcohol Intermediate83 (overall)
5Barton-McCombie DeoxygenationCommon Alcohol IntermediateDeoxy IntermediateNot specified
6Allylic Oxidation & HydrolysisDeoxy IntermediateThis compoundNot specified

Note: Yields are based on the reported divergent total synthesis.[1][2] "Not specified" indicates that the yield for this specific step was not explicitly provided in the primary literature.

Table 2: Cytotoxic Activity of Enmein-Type Diterpenoid Derivatives

CompoundCell LineIC50 (µM)
Derivative 1Bel-7402 (Hepatoma)0.7
Derivative 1K562 (Leukemia)0.9
Derivative 1MGC-803 (Gastric Cancer)0.8
Derivative 1CaEs-17 (Esophageal Cancer)2.0
Derivative 2Bel-7402 (Hepatoma)> 10
Derivative 2K562 (Leukemia)> 10
Derivative 2MGC-803 (Gastric Cancer)> 10
Derivative 2CaEs-17 (Esophageal Cancer)> 10

Note: The data presented is for derivatives of enmein-type diterpenoids and not directly for this compound or its analogs from the specific divergent synthesis, as such data was not available in the reviewed literature. This table serves as an example of the biological activities of this compound class.[3]

Visualizations

Synthetic Workflow

Total_Synthesis_Workflow A Danishefsky's Diene + Anhydride B Bicyclic Ketone A->B Diels-Alder C Caged Lactone B->C Reduction/ Lactonization D Common Intermediate C->D Multi-step Sequence E This compound D->E Deoxygenation/ Oxidation F (-)-Enmein D->F Hydroxylation/ Oxidation G (-)-Sculponin R D->G Further Modifications

Caption: Divergent synthetic workflow for this compound and its analogs.

Postulated Biological Signaling Pathway

Based on studies of related enmein-type diterpenoids, a potential mechanism of action for this compound involves the induction of apoptosis and inhibition of the NF-κB signaling pathway.

Biological_Pathway cluster_cell Cancer Cell Isodocarpin This compound IKK IKK Isodocarpin->IKK Inhibition Mitochondrion Mitochondrion Isodocarpin->Mitochondrion Induces Stress IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Transcription Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Transcription Transcription Caspases Caspases Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Postulated mechanism of action for this compound.

Conclusion

The divergent total synthesis of this compound represents a significant achievement in natural product synthesis, providing a versatile platform for the preparation of a variety of enmein-type diterpenoids. The detailed protocols and strategic overview presented in these notes are intended to facilitate further research in this area. The promising, albeit preliminary, biological data for this class of compounds warrants more in-depth investigation into their mechanisms of action and potential as therapeutic leads. Future work should focus on the synthesis of a broader range of analogs and comprehensive biological evaluations to establish clear structure-activity relationships.

References

Application Notes & Protocols: HPLC Purification of (-)-Isodocarpin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Isodocarpin is a naturally occurring ent-kaurane diterpenoid found in various species of the Isodon genus.[1][2] Like other compounds in its class, this compound has attracted scientific interest for its potential biological activities. The isolation and purification of this compound in high purity are essential for detailed pharmacological studies and potential drug development. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for the isolation of similar diterpenoids from Isodon species.[3][4][5]

Experimental Protocols

1. Plant Material Extraction and Fractionation

The initial step involves the extraction of this compound from the plant material, typically the aerial parts of an Isodon species. This is followed by a liquid-liquid fractionation to enrich the diterpenoid content.

  • Extraction:

    • Air-dry the aerial parts of the Isodon plant material.

    • Grind the dried material into a coarse powder.

    • Extract the powdered material exhaustively with 80% ethanol at room temperature.

    • Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with petroleum ether and then ethyl acetate.

    • The ethyl acetate fraction is expected to contain the majority of the diterpenoids, including this compound.[3][4]

    • Concentrate the ethyl acetate fraction to dryness.

2. Preliminary Purification by Column Chromatography

Prior to HPLC, the enriched ethyl acetate fraction is subjected to column chromatography to separate major compound classes.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate.

  • Procedure:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column pre-equilibrated with petroleum ether.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in petroleum ether.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing diterpenoids.

    • Pool the fractions containing compounds with similar TLC profiles to those expected for diterpenoids.

3. HPLC Purification Protocol

The final purification of this compound is achieved using preparative or semi-preparative reversed-phase HPLC.

Table 1: HPLC Instrumentation and Consumables

ComponentSpecification
HPLC System Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Sample Solvent Methanol or a mixture of Mobile Phase A and B.
Syringe Filters 0.45 µm PTFE filters for sample preparation.

Table 2: HPLC Operating Parameters

ParameterValue
Flow Rate 4.0 mL/min for a 10 mm ID column (adjust proportionally for other column dimensions).
Column Temperature 25 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 100 - 500 µL, depending on sample concentration and column capacity.
Gradient Elution See Table 3.

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
252080
300100
350100
366040
456040

4. Post-Purification Analysis

  • Purity Assessment: The purity of the collected fractions containing this compound should be assessed using analytical HPLC.

  • Structure Elucidation: The chemical structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Isodon sp. Aerial Parts extraction 80% Ethanol Extraction plant_material->extraction partition Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) extraction->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction silica_column Silica Gel Column Chromatography ea_fraction->silica_column hplc Reversed-Phase HPLC silica_column->hplc pure_compound This compound hplc->pure_compound analysis Purity Check (Analytical HPLC) Structure Elucidation (MS, NMR) pure_compound->analysis

Caption: Overall workflow for the purification of this compound.

hplc_logic cluster_system HPLC System cluster_output Output sample Crude Diterpenoid Fraction pump Gradient Pump sample->pump Injection column C18 Column pump->column Mobile Phase Gradient detector UV-Vis Detector column->detector collector Fraction Collector detector->collector chromatogram Chromatogram detector->chromatogram fractions Collected Fractions collector->fractions

Caption: Logical flow of the HPLC purification step.

References

Preparing (-)-Isodocarpin Stock Solutions for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of (-)-Isodocarpin stock solutions for use in various biological assays. These guidelines are intended to ensure accurate and reproducible experimental results.

This compound is a diterpenoid natural product isolated from plants of the Isodon genus. It has garnered significant interest within the research community for its potential biological activities, including anti-inflammatory and cytotoxic effects. Proper preparation of stock solutions is a critical first step for the accurate assessment of its biological properties.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₅[1]
Molecular Weight 346.4 g/mol [1]
Appearance Typically a white or off-white solidGeneral knowledge
Solubility While specific quantitative data is limited, this compound, like many diterpenoids, is expected to be poorly soluble in aqueous solutions but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.General knowledge for similar compounds

Preparing this compound Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to final working concentrations for various bioassays. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad solvating power for organic molecules and its compatibility with most cell-based assays at low final concentrations.

Materials
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for a 10 mM Stock Solution in DMSO
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 346.4 g/mol / 1000 = 3.464 mg

  • Weighing this compound:

    • Carefully weigh out 3.464 mg of this compound using a calibrated analytical balance.

    • Transfer the weighed solid to a sterile microcentrifuge tube or vial.

  • Dissolving in DMSO:

    • Add 1 mL of high-purity DMSO to the tube containing the this compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation.

  • Storage of the Stock Solution:

    • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Properly label the tubes with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions

For most in vitro bioassays, the high-concentration stock solution will need to be diluted to final working concentrations in the appropriate cell culture medium or assay buffer.

  • Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Important Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for preparing and using this compound stock solutions in bioassays.

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw dilute Dilute to Working Concentration in Assay Medium thaw->dilute treat Treat Cells/System dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Concentration_Logic High_Stock High Concentration Stock (e.g., 10 mM in DMSO) Intermediate_Dilution Intermediate Dilution (Optional, e.g., 1 mM) High_Stock->Intermediate_Dilution Dilute Final_Concentration Final Working Concentration (e.g., 1-100 µM in Medium) High_Stock->Final_Concentration Direct Dilution Intermediate_Dilution->Final_Concentration Dilute Assay Bioassay (e.g., Cytotoxicity, Anti-inflammatory) Final_Concentration->Assay Vehicle_Control Vehicle Control (e.g., 0.1% DMSO in Medium) Vehicle_Control->Assay

Caption: Logical flow for diluting stock solutions to final assay concentrations.

Stability and Handling

  • Safety: Handle this compound solid and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) for detailed safety information.

Determining Optimal Working Concentrations

The optimal working concentration of this compound will vary depending on the specific bioassay and cell type being used. It is recommended to perform a dose-response experiment to determine the effective concentration range. Based on literature for similar compounds and extracts, a starting range of 1 µM to 100 µM is often a reasonable starting point for in vitro studies.

By following these detailed protocols and application notes, researchers can confidently prepare this compound stock solutions, leading to more reliable and reproducible data in their biological investigations.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of (-)-Isodocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is a natural product with potential therapeutic applications. Assessing its cytotoxic effects is a critical first step in the drug development process. These application notes provide detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for apoptosis detection. These protocols are designed to be adaptable for various cancer cell lines and experimental setups.

MTT Assay: Assessment of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of metabolically active cells.[3]

Experimental Protocol

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10-28 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[1][4]

  • Formazan Formation: Incubate the plate for 1.5-4 hours at 37°C.[1][4]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[3][4] A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

Data Presentation
This compound Conc. (µM)Absorbance (OD)% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
...

Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance solubilize->read end End read->end

Caption: Workflow for assessing cell viability using the MTT assay.

LDH Assay: Measurement of Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.[6][7]

Experimental Protocol

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH cytotoxicity detection kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[6]

  • Lysis buffer (often included in the kit)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include the following controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the assay endpoint.[8]

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5] A reference wavelength of 680 nm can be used to subtract background.[8]

Data Presentation
TreatmentAbsorbance (OD)
Vehicle Control
Spontaneous LDH Release
Maximum LDH Release
This compound Conc. 1
This compound Conc. 2
...

Calculation: % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Experimental Workflow for LDH Assay

LDH_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge collect Collect Supernatant centrifuge->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate3 Incubate 30 min add_reagent->incubate3 stop Add Stop Solution incubate3->stop read Measure Absorbance stop->read end End read->end

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Annexin V-FITC/PI Assay: Detection of Apoptosis

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Experimental Protocol

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-10 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[9][10]

Data Presentation
Cell PopulationDescription% of Total Cells
Annexin V- / PI-Live cells
Annexin V+ / PI-Early apoptotic cells
Annexin V+ / PI+Late apoptotic/necrotic cells
Annexin V- / PI+Necrotic cells

Potential Apoptosis Signaling Pathway for this compound

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid cleavage Caspase3 Caspase-3 Caspase8->Caspase3 Activation Isodocarpin This compound Isodocarpin->Mitochondria Stress? Bcl2 Bcl-2 Isodocarpin->Bcl2 Inhibition? CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax Bax Bax->Mitochondria Pore Formation Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptosis signaling pathway that could be induced by this compound.

References

Application Notes and Protocols for Antimicrobial Activity Testing of (-)-Isodocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antimicrobial activity of (-)-Isodocarpin and detailed protocols for its evaluation. This compound is an ent-kaurane diterpenoid that has demonstrated inhibitory effects against several bacterial strains. The following sections offer quantitative data on its activity and standardized methods for further investigation.

Antimicrobial Spectrum of this compound

This compound has been reported to exhibit antibacterial activity against a range of Gram-positive and other bacteria. A summary of its Minimum Inhibitory Concentration (MIC) values is presented in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus epidermidisGram-positive25[1]
Streptococcus mutansGram-positive25[1]
Helicobacter pyloriGram-negative25[1]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are based on established techniques for antimicrobial susceptibility testing of natural products.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures in the logarithmic growth phase

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • Positive control (e.g., a standard antibiotic like ampicillin)

  • Negative control (medium with DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in MHB to obtain the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution.

    • Add 100 µL of MHB to wells 2 through 12 in a given row.

    • Add 200 µL of the starting this compound solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution process up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and the bacterial inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity, where the presence of a zone of inhibition around a well containing the test compound indicates activity.

Materials:

  • This compound solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control (standard antibiotic solution)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA plates and allow them to solidify under sterile conditions.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch wells in the agar.

  • Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the this compound solution into the wells. Also, add the positive and negative controls to separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanism of Action

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, many natural antimicrobial compounds, including other diterpenoids, are known to act by disrupting the bacterial cell membrane. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Visual/Spectrophotometric) incubation->read_mic

Caption: Workflow for MIC Determination of this compound.

mechanism_of_action cluster_bacterium Bacterial Cell membrane Cell Membrane leakage Leakage of Cellular Contents membrane->leakage leads to cytoplasm Cytoplasm (Ions, Metabolites, etc.) isodocarpin This compound disruption Membrane Disruption & Pore Formation isodocarpin->disruption interacts with disruption->membrane death Cell Death leakage->death

Caption: Plausible Mechanism of Action for this compound.

References

Application Notes and Protocols: Assessing Neuroprotective Effects of (-)-Isodocarpin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of novel therapeutics is the identification of neuroprotective compounds that can prevent or slow down this neuronal cell death. (-)-Isodocarpin is a novel compound with purported neuroprotective potential. These application notes provide a comprehensive framework and detailed protocols for the in vitro assessment of the neuroprotective effects of this compound, using the human neuroblastoma SH-SY5Y cell line as a model system. The described workflow can be adapted for the evaluation of other novel neuroprotective candidates.

The SH-SY5Y cell line is widely used in neurobiology research due to its human origin and ability to differentiate into a more mature neuronal phenotype.[1] This model allows for the investigation of cellular and molecular mechanisms underlying neurodegeneration and neuroprotection.

Experimental Workflow

The overall workflow for assessing the neuroprotective effects of a compound like this compound involves a multi-step process. This process begins with determining a non-toxic concentration range for the compound, followed by evaluating its ability to protect against a neurotoxic insult. Subsequent experiments aim to elucidate the underlying mechanism of action, such as reduction of oxidative stress or inhibition of apoptotic pathways.

experimental_workflow cluster_phase1 Phase 1: Preliminary Assays cluster_phase2 Phase 2: Neuroprotection Assessment cluster_phase3 Phase 3: Mechanistic Studies A SH-SY5Y Cell Culture B Determine Non-Toxic Concentration of this compound (MTT Assay) A->B C Induce Neurotoxicity (e.g., Glutamate or H2O2) B->C Select non-toxic concentrations D Co-treat with this compound C->D E Assess Cell Viability (MTT Assay) D->E F Measure Oxidative Stress (ROS Assay) E->F G Analyze Apoptotic Markers (Western Blot) E->G

Figure 1: Experimental workflow for assessing neuroprotective effects.

Detailed Application Notes and Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a reliable in vitro model for neuroprotective studies.[1] For some applications, differentiating the cells to a more mature neuronal phenotype can be advantageous.

Protocol 1: SH-SY5Y Cell Culture

  • Growth Medium: Prepare a growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[2][3]

  • Cell Thawing and Plating: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 1,000 x g for 2 minutes.[4] Resuspend the cell pellet in fresh growth medium and plate in a T75 flask.

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.[3] Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach the cells using 0.05% Trypsin-EDTA.[4] Quench the trypsin with growth medium and centrifuge. Resuspend the cells in fresh medium and plate at the desired density.

Induction of Neurotoxicity

To model neurodegenerative conditions in vitro, neuronal cells can be exposed to various neurotoxins. Glutamate and hydrogen peroxide (H2O2) are commonly used to induce excitotoxicity and oxidative stress, respectively.[5][6]

Protocol 2: Induction of Neurotoxicity with Glutamate or H2O2

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.[7][8]

  • Preparation of Neurotoxin:

    • Glutamate: Prepare a stock solution of L-glutamate in sterile PBS. On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentration (e.g., 32-100 mM).[5][8]

    • Hydrogen Peroxide (H2O2): Prepare fresh dilutions of H2O2 from a 30% stock solution in serum-free medium to the desired final concentration (e.g., 100-500 µM).[6][9]

  • Induction of Neurotoxicity:

    • For neuroprotection assays, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before adding the neurotoxin.[3][8]

    • Aspirate the culture medium and add the medium containing the neurotoxin (with or without this compound).

    • Incubate the cells for the desired duration (e.g., 3-24 hours).[6][8]

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol 3: MTT Assay

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS and filter-sterilize.

  • MTT Incubation: After the neurotoxin treatment period, add 10-20 µL of the MTT stock solution to each well of the 96-well plate (final concentration 0.5 mg/mL).[10][11]

  • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere.[10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader.[7][11]

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Data Presentation: Cell Viability

Treatment GroupConcentration of this compound (µM)NeurotoxinCell Viability (%)
Control0None100 ± 5.2
Neurotoxin alone0e.g., 100 mM Glutamate45 ± 3.8
This compound1None98 ± 4.5
This compound10None97 ± 5.1
This compound1e.g., 100 mM Glutamate65 ± 4.2
This compound10e.g., 100 mM Glutamate85 ± 3.9

Table 1: Example data table for cell viability results from an MTT assay.

Measurement of Oxidative Stress (ROS Assay)

Reactive oxygen species (ROS) play a crucial role in neuronal cell death. The DCFH-DA assay is a common method to measure intracellular ROS levels.

Protocol 4: Intracellular ROS Measurement using DCFH-DA

  • Reagent Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.[12] Just before use, dilute the stock solution to a working concentration of 10-20 µM in serum-free medium.[12][13]

  • Cell Staining: After treatment with the neurotoxin and/or this compound, wash the cells once with warm PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12][13]

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14]

Data Presentation: Intracellular ROS Levels

Treatment GroupConcentration of this compound (µM)NeurotoxinRelative Fluorescence Units (RFU)
Control0None1000 ± 150
Neurotoxin alone0e.g., 200 µM H2O25500 ± 450
This compound10None1100 ± 120
This compound10e.g., 200 µM H2O22500 ± 300

Table 2: Example data table for intracellular ROS levels measured by DCFH-DA assay.

Investigation of Apoptotic Pathways (Western Blotting)

Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and cleaved Caspase-3.[15]

Protocol 5: Western Blot Analysis

  • Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of apoptotic potential.

Data Presentation: Protein Expression Levels

Treatment GroupRelative Bcl-2 ExpressionRelative Bax ExpressionBax/Bcl-2 RatioRelative Cleaved Caspase-3 Expression
Control1.00 ± 0.081.00 ± 0.071.00 ± 0.101.00 ± 0.09
Neurotoxin alone0.45 ± 0.052.10 ± 0.154.67 ± 0.413.50 ± 0.25
This compound + Neurotoxin0.85 ± 0.061.25 ± 0.111.47 ± 0.181.50 ± 0.14

Table 3: Example data table for the relative expression of apoptosis-related proteins analyzed by Western blot.

Potential Signaling Pathways

Based on common neuroprotective mechanisms, this compound might exert its effects through various signaling pathways. Below are hypothetical diagrams of pathways that could be investigated.

pi3k_akt_pathway Isodocarpin This compound Receptor Receptor Tyrosine Kinase Isodocarpin->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 activates Survival Neuronal Survival Caspase3->Survival inhibits nrf2_are_pathway Isodocarpin This compound Keap1 Keap1 Isodocarpin->Keap1 inhibits ROS Oxidative Stress (e.g., from H2O2) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralize Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

Application Notes and Protocols for the Quantification of (-)-Isodocarpin in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin, an ent-kaurane diterpenoid primarily isolated from plants of the Rabdosia genus (formerly Isodon), has garnered significant interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines. Preliminary studies have suggested its potential as a potent anti-cancer agent, rivaling the efficacy of established chemotherapeutics like cisplatin. This has spurred a demand for robust and validated analytical methods to accurately quantify this compound in plant extracts and other biological matrices. Such methods are crucial for quality control of herbal preparations, pharmacokinetic studies, and the overall development of this compound as a potential therapeutic agent.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, this document outlines the known signaling pathways affected by related diterpenoids, offering insights into the potential mechanisms of action of this compound.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for research and development. Below are detailed protocols for two widely used analytical techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in plant extracts and provides reliable results with good sensitivity and reproducibility.

Experimental Protocol: HPLC-DAD Quantification

a) Sample Preparation:

  • Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., Rabdosia rubescens). Add 25 mL of 80% methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Centrifuge the extract at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 40 60
    30 20 80
    35 20 80

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector (DAD) at 230 nm.

c) Quantification:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Quantify this compound in the sample extracts by comparing their peak areas to the calibration curve.

Data Presentation: HPLC-DAD Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex matrices.

Experimental Protocol: UPLC-MS/MS Quantification

a) Sample Preparation:

  • Follow the same extraction and filtration procedure as described for the HPLC-DAD method.

  • For plasma or tissue samples, a solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary for cleanup and concentration.

b) UPLC-MS/MS Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

c) Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The molecular weight of this compound is 346.4 g/mol . The precursor ion ([M+H]⁺) will be m/z 347.4.

    • Proposed MRM Transitions for Optimization:

      Precursor Ion (m/z) Product Ion (m/z) - To be determined Dwell Time (s) Cone Voltage (V) - To be optimized Collision Energy (eV) - To be optimized
      347.4 Qualifier 1 0.05 Optimize Optimize
      347.4 Quantifier 0.05 Optimize Optimize

      | 347.4 | Qualifier 2 | 0.05 | Optimize | Optimize |

Data Presentation: UPLC-MS/MS Method Validation Parameters

ParameterExpected Result
Linearity (R²)> 0.995
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)~2 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)90 - 110%

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_quantification Data Analysis plant_material Dried Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction 1.0 g filtration Centrifugation & Filtration (0.45 µm) extraction->filtration hplc_dad HPLC-DAD Analysis filtration->hplc_dad uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms calibration Calibration Curve (Standard Solutions) hplc_dad->calibration uplc_msms->calibration quant_result Quantification of This compound calibration->quant_result

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathways Modulated by Related Diterpenoids

While the specific signaling pathways modulated by this compound are still under active investigation, studies on structurally related ent-kaurane diterpenoids from the Rabdosia genus provide strong indications of its potential mechanisms of action, particularly in the context of its anti-cancer effects.

Inhibition of the NF-κB Signaling Pathway

Diterpenoids isolated from Isodon rubescens have been shown to be potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers. The inhibitory action of these diterpenoids appears to be multifaceted, involving direct interference with the DNA-binding activity of NF-κB.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa_p p-IκBα NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA κB DNA Binding Site NFkB_active->DNA Binds to Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription DNA->Gene_Transcription Initiates Isodocarpin This compound Isodocarpin->DNA Inhibits Binding

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Induction of Apoptosis

The cytotoxic effects of many ent-kaurane diterpenoids are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins. Evidence suggests that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Induction Isodocarpin This compound Bax Bax (Pro-apoptotic) Isodocarpin->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Isodocarpin->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Apaf1 Apaf-1 Apaf1->Apoptosome Forms Caspase9 Pro-caspase-9 Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The analytical methods and biological insights provided in these application notes serve as a valuable resource for researchers engaged in the study of this compound. The detailed HPLC-DAD and UPLC-MS/MS protocols offer robust frameworks for accurate quantification, which is fundamental for advancing our understanding and potential therapeutic application of this promising natural product. The visualized signaling pathways, based on current knowledge of related compounds, provide a conceptual model for investigating the molecular mechanisms underlying the bioactivity of this compound. Further research is warranted to refine the UPLC-MS/MS parameters and to definitively elucidate the specific molecular targets and signaling cascades modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Isodocarpin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-Isodocarpin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a naturally occurring ent-kaurane diterpenoid with potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Like many other diterpenoids, it is a lipophilic molecule with poor aqueous solubility. This low solubility can be a significant hurdle in in vitro studies as it can lead to compound precipitation in aqueous cell culture media, resulting in inaccurate and unreliable experimental outcomes. Achieving a homogenous solution is critical for consistent delivery of the compound to cells and for obtaining reproducible data.

Q2: What are the common solvents for dissolving this compound?

A2: Due to its lipophilic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays. Other organic solvents like ethanol and methanol can also be used, but DMSO is often preferred for its high solubilizing power for a wide range of compounds.

Q3: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?

A3: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. Some cell lines may be sensitive to even lower concentrations.

  • Use a pre-dilution step: Before adding the stock solution to your final culture volume, perform an intermediate dilution in a small volume of serum-free medium or phosphate-buffered saline (PBS). Gently vortex or pipette to mix, and then add this to the final culture plate.

  • Incorporate a solubilizing agent: Consider using a solubility enhancer in your formulation.

Q4: What are solubility enhancers and how can they help?

A4: Solubility enhancers are excipients that can increase the aqueous solubility of a poorly soluble compound. For in vitro studies, some common and effective options include:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and ethanol, or the use of other biocompatible co-solvents like polyethylene glycol (PEG), might be effective.

  • Serum in media: The presence of serum (e.g., fetal bovine serum) in cell culture media can aid in solubilizing lipophilic compounds due to the presence of proteins like albumin that can bind to the compound. When preparing dilutions, adding the stock solution to a medium containing serum can sometimes prevent precipitation.

Troubleshooting Guide: Solubility Enhancement Strategies

This guide provides an overview of common strategies to improve the solubility of this compound for your in vitro experiments.

StrategyDescriptionAdvantagesDisadvantages
Co-solvency Using a mixture of a primary organic solvent (e.g., DMSO) with a less toxic, water-miscible solvent (e.g., ethanol, polyethylene glycol).Simple to implement. Can be effective for moderately insoluble compounds.May still require careful optimization to avoid precipitation. The co-solvent itself could have biological effects.
Cyclodextrin Inclusion Complexation Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule.Significantly increases aqueous solubility. Can improve compound stability.Requires preparation of the inclusion complex. The type of cyclodextrin and the complexation method need to be optimized.
Use of Surfactants Incorporating non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations.Can form micelles that encapsulate the hydrophobic compound.Potential for cytotoxicity and interference with cellular processes at higher concentrations.
Solid Dispersion Dispersing this compound in a solid, water-soluble carrier matrix.Enhances dissolution rate and apparent solubility.Primarily used for oral formulations but can be adapted for preparing aqueous stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration. Based on the solubility of the structurally similar compound Oridonin, a stock concentration of up to 72 mg/mL in DMSO should be achievable[1].

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a good starting point.

  • In a mortar, place the calculated amount of HP-β-CD.

  • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the HP-β-CD in the mortar while continuously kneading with the pestle.

  • Continue kneading for 30-60 minutes. The mixture should form a paste. If it becomes too dry, a small amount of water can be added dropwise.

  • The resulting paste is then dried under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be ground into a fine powder and stored in a desiccator.

  • The solubility of the resulting complex in aqueous solutions can then be determined and compared to the free compound.

Signaling Pathway Diagrams

This compound and other ent-kaurane diterpenoids have been reported to exert their biological effects, particularly their anti-inflammatory activities, by modulating key signaling pathways such as the NF-κB and NLRP3 inflammasome pathways.

experimental_workflow cluster_preparation Compound Preparation cluster_solubility_enhancement Solubility Enhancement (Optional) cluster_in_vitro_assay In Vitro Assay a This compound Powder b Dissolve in DMSO a->b c High Concentration Stock Solution b->c d Cyclodextrin Complexation c->d e Co-solvent System c->e g Dilution in Cell Culture Medium c->g f Aqueous Stock Solution d->f e->f f->g h Treatment of Cells g->h i Biological Endpoint Measurement h->i

Experimental workflow for preparing this compound for in vitro studies.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates Gene Pro-inflammatory Gene Transcription NFkB_active->Gene activates Isodocarpin This compound Isodocarpin->IKK inhibits

Simplified NF-κB signaling pathway and potential inhibition by this compound.

NLRP3_pathway Signal1 Signal 1 (e.g., LPS) TLR4 TLR4 Signal1->TLR4 NFkB_NLRP3 NF-κB Activation TLR4->NFkB_NLRP3 pro_IL1B pro-IL-1β & pro-IL-18 NFkB_NLRP3->pro_IL1B upregulates NLRP3_inactive Inactive NLRP3 NFkB_NLRP3->NLRP3_inactive upregulates IL1B Mature IL-1β & IL-18 pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal2 Signal 2 (e.g., ATP, K+ efflux) Signal2->NLRP3_inactive activates ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Casp1->pro_IL1B cleaves Isodocarpin_NLRP3 This compound Isodocarpin_NLRP3->NLRP3_active inhibits assembly

Simplified NLRP3 inflammasome activation pathway and potential inhibition.

References

stability of (-)-Isodocarpin in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (-)-Isodocarpin in DMSO and other solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in DMSO?

Q2: Are there any recommended alternative solvents for dissolving this compound?

Besides DMSO, other organic solvents like ethanol, methanol, or acetonitrile can be used to dissolve this compound. The choice of solvent will depend on the specific requirements of the downstream application (e.g., cell-based assays, in vivo studies). When switching to a different solvent system, it is crucial to perform a solubility test first. For aqueous-based assays, it is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts (typically <0.5% v/v).

Q3: What are the potential degradation pathways for this compound?

Specific degradation products of this compound have not been extensively characterized. However, based on the stability of structurally similar ent-kaurane diterpenoids, potential degradation pathways may include:

  • Hydrolysis: The ester and lactone functionalities present in the molecule could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The presence of double bonds and hydroxyl groups makes the molecule potentially susceptible to oxidation.

  • Isomerization: Changes in pH or exposure to heat and light could potentially lead to isomerization.

Researchers should be aware of these potential degradation routes and take appropriate precautions during sample preparation, storage, and handling.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting:

      • Prepare fresh working solutions from a recently prepared stock solution stored at -80°C.

      • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

      • Protect the compound from light during storage and handling.

      • Verify the pH of your assay buffer to ensure it is within a range where the compound is stable.

  • Possible Cause 2: Low Solubility in Assay Medium.

    • Troubleshooting:

      • Visually inspect the diluted solution for any precipitation.

      • Consider a brief sonication of the final diluted solution to aid dissolution.

      • Decrease the final concentration of this compound in the assay.

      • If using an aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to affect the assay.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS).

  • Possible Cause: Degradation of this compound.

    • Troubleshooting:

      • Analyze a freshly prepared solution of this compound to use as a reference.

      • Review the storage conditions and handling procedures of the sample that showed degradation.

      • Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times, which can help in identifying the unknown peaks in your experimental samples.

Data Presentation

Table 1: Illustrative Stability of a Representative ent-Kaurane Diterpenoid in Various Solvents

Disclaimer: The following data is illustrative and based on general knowledge of diterpenoid stability. Specific stability testing for this compound is recommended.

SolventTemperatureStorage DurationPurity (%)Notes
DMSO-80°C6 months>98%Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
DMSO-20°C1 month>95%Suitable for medium-term storage.
DMSO4°C1 week~90-95%Recommended for short-term storage of working solutions. Protect from light.
DMSORoom Temp. (25°C)24 hours<90%Significant degradation may occur. Not recommended.
Ethanol-20°C1 month>95%Good alternative for medium-term storage.
Acetonitrile-20°C1 month>95%Good alternative for medium-term storage.
Aqueous Buffer (pH 7.4)37°C4 hours<85%Stability in aqueous solutions at physiological temperatures can be limited. Prepare fresh for assays.

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO (or other desired solvent) to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage:

    • Long-term: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.

    • Short-term: Store the stock solution at -20°C for up to one month.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in the appropriate assay buffer.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following stress conditions (one condition per sample):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization (for acid/base hydrolysis samples): After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Mandatory Visualization

Isodocarpin_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Potential Downstream Effects cluster_signaling Signaling Pathways Isodocarpin This compound NFkB NF-κB Pathway Isodocarpin->NFkB Modulates PI3K_AKT PI3K/Akt Pathway Isodocarpin->PI3K_AKT Modulates MAPK MAPK Pathway Isodocarpin->MAPK Modulates Apoptosis Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G2/M Phase) AntiAngiogenesis Inhibition of Angiogenesis NFkB->Apoptosis Regulates PI3K_AKT->CellCycleArrest Regulates MAPK->AntiAngiogenesis Regulates

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Stability_Testing_Workflow start Prepare this compound Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidation) start->stress control Unstressed Control start->control analysis Analyze by HPLC / LC-MS stress->analysis control->analysis evaluation Compare Chromatograms (Peak Area, New Peaks) analysis->evaluation report Report Stability Profile evaluation->report

Caption: General workflow for a forced degradation study of this compound.

Technical Support Center: Overcoming Low Yield in (-)-Isodocarpin Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the low yield of (-)-Isodocarpin during both chemical synthesis and natural product isolation.

Troubleshooting Guide: this compound Total Synthesis

This guide focuses on potential issues that may arise during the divergent total synthesis of this compound, based on established synthetic routes.[1][2]

Q1: My initial Diels-Alder cycloaddition is resulting in a low yield of the bicyclic ketone product. What could be the issue?

A1: Low yields in this crucial first step can often be attributed to the quality of the reactants or suboptimal reaction conditions.

  • Purity of Diene and Anhydride: Ensure that the Danishefsky-type diene and the anhydride are freshly prepared and of high purity. Impurities can inhibit the cycloaddition.

  • Solvent and Temperature: The reaction is typically run in refluxing toluene. Ensure the solvent is anhydrous and the reflux temperature is maintained consistently.

  • Reaction Time: While the literature suggests 15 hours, monitor the reaction by TLC. Incomplete conversion or decomposition upon prolonged heating could be an issue.

  • Acidic Workup: The acidic workup is critical for the final product formation. Ensure the acid concentration and reaction time are appropriate to avoid side reactions.

Q2: The one-pot acylation/alkylation/lactonization sequence to form the C8 quaternary center is inefficient. How can I improve this?

A2: This is a complex one-pot sequence where timing and reagent stoichiometry are critical.

  • Anhydrous Conditions: Strict anhydrous conditions are paramount. Flame-dry all glassware and use freshly distilled anhydrous solvents. Moisture will quench the enolates and other reactive intermediates.

  • Base and Temperature Control: The choice of base and precise temperature control during enolate formation are crucial for regioselectivity and to prevent side reactions. Ensure slow, dropwise addition of reagents at the correct temperature.[3]

  • TMS Group Removal and Lactonization: The final acidic workup to remove the TMS group and induce lactonization can be sensitive. If the yield is low, consider optimizing the acid (e.g., HCl, TFA) and reaction time. Inadequate conditions may lead to incomplete cyclization or decomposition.

Q3: I'm experiencing poor yields during the late-stage Barton-McCombie deoxygenation to remove the C3 hydroxyl group. What are common pitfalls?

A3: The Barton-McCombie deoxygenation involves radical intermediates and can be sensitive to several factors.

  • Thioacylation Step: Ensure the formation of the thiocarbonyl derivative (e.g., xanthate) goes to completion. Monitor this step by TLC before proceeding.

  • Radical Initiator and Tin Reagent: Use a fresh, reliable radical initiator (e.g., AIBN). The quality of the tributyltin hydride is also critical; old or impure reagent can be sluggish.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon) to prevent quenching of radicals by oxygen. The reaction should be sufficiently dilute to favor the desired intramolecular reaction pathway.

Troubleshooting Guide: this compound Isolation from Isodon Species

This guide addresses common issues encountered when isolating this compound from natural sources like Rabdosia rubescens (Isodon rubescens).[4][5]

Q1: The initial extraction of the plant material gives a very low yield of the crude extract containing diterpenoids. How can I optimize this?

A1: The efficiency of the initial extraction is fundamental to the overall yield. Several parameters can be optimized.[6][7]

  • Plant Material: Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

  • Solvent System: While ethanol is commonly used, the polarity of the solvent system is key. A mixture of solvents, such as petroleum ether/acetone, can be more effective for diterpenoids.[4] Consider performing sequential extractions with solvents of increasing polarity.

  • Extraction Technique: Modern extraction techniques can significantly improve yields and reduce extraction time compared to simple maceration.[8] Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[6][9]

  • Temperature and Duration: Higher temperatures can increase extraction efficiency, but may also lead to the degradation of thermolabile compounds. Optimize the balance between temperature and extraction time.

Q2: I am losing a significant amount of product during the silica gel column chromatography purification step. What are the likely causes?

A2: Product loss on silica gel is a common issue, often due to irreversible adsorption or decomposition.

  • Compound Stability: Isodocarpin, like many natural products, may be sensitive to the acidic nature of standard silica gel.[10] If you suspect degradation, try using deactivated silica (by adding a small percentage of water or triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Eluent System: An improperly chosen solvent system can lead to poor separation and band tailing, resulting in mixed fractions and lower recovery of pure compound. Systematically screen solvent systems using TLC to find the optimal mobile phase that provides good separation (Rf value around 0.3-0.4).

  • Column Loading: Overloading the column is a primary cause of poor separation and yield loss. As a rule of thumb, the amount of crude extract should be about 1-5% of the weight of the silica gel.

Q3: My final yield of pure this compound is still low after multiple purification steps. Are there more efficient purification techniques?

A3: Yes, for complex mixtures, multi-step purification can lead to cumulative losses. Advanced chromatographic techniques can improve purity and yield.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, thus eliminating irreversible adsorption and minimizing sample degradation. It has been successfully used for the preparative isolation of diterpenoids from Rabdosia rubescens.[4][11]

  • Preparative HPLC (Prep-HPLC): For final polishing, reverse-phase preparative HPLC can provide high-purity compounds with good recovery.[6] A C18 column is often effective for separating diterpenoids.

Frequently Asked Questions (FAQs)

Q: How do I know if my reagents or solvents are of sufficient quality for synthesis? A: For sensitive reactions, always use reagents from a reputable supplier. Purify solvents using standard procedures (e.g., distillation, passing through activated alumina) if they are not specifically sold as anhydrous or high-purity grade.[3][10] When in doubt, test a new bottle of reagent on a small-scale reaction that is known to work.

Q: What are the most common sources of product loss during workup? A: Significant product loss can occur during aqueous workups and extractions.[12]

  • Incomplete Extraction: Ensure you perform multiple extractions (at least 3x) with the organic solvent and pool the extracts.

  • Emulsions: Formation of emulsions can trap product at the interface. These can often be broken by adding brine or by filtration through Celite.

  • Transfer Losses: Rinse all glassware that contained your product with fresh solvent and add it to the bulk solution.[13]

Q: My literature procedure reports a 90% yield, but I'm only getting 40%. What should I do? A: Literature yields can sometimes be difficult to reproduce as they often represent the best result out of many attempts.[14] Focus on consistency first. Systematically analyze each step:

  • Purity of Starting Materials: Run analytical tests (NMR, MS) on your starting materials to ensure they are correct and pure.

  • Reaction Monitoring: Follow the reaction's progress using TLC or LC-MS to determine the optimal reaction time and check for the formation of byproducts.

  • Purification: Ensure your purification method is effectively separating the product from byproducts and unreacted starting material. Purity is often more critical than a high yield of an impure product.[15]

Quantitative Data Summary

Table 1: Reported Yields for Key Steps in a Divergent Total Synthesis of this compound (Based on the synthesis reported by Pan, S. et al., 2018)[2]

Step No.Reaction DescriptionProductReported Yield (%)
1Diels-Alder CycloadditionBicyclic Ketone (10)91
2Selective ReductionLactone (11)90
3One-pot Acylation/Alkylation/LactonizationLactone (5)55
4Reductive Alkenylation[3.2.1] Bicycle (23)Not specified
5Reduction/Deoxygenation SequenceAlcohol (25)83 (overall)
6Barton-McCombie Deoxygenation & Allylic Oxidation/HydrolysisThis compound (2)Not specified

Table 2: Comparison of Extraction Parameters for Diterpenoids from Rabdosia species (Data is illustrative, based on studies of Oridonin, a related diterpenoid from the same genus)[6]

Extraction MethodSolventSolid/Liquid RatioTime (min)Yield (mg/g)
Maceration95% Ethanol1:20180~2.5
Ultrasound-Assisted76% Ethanol1:32.6364.23
MacerationMethanol1:10120~3.1

Detailed Experimental Protocols

Protocol 1: Key Synthetic Step - Barton-McCombie Deoxygenation of Intermediate 25 (Adapted from Pan, S. et al., 2018)[2]

  • Preparation: To a solution of alcohol intermediate 25 (1.0 eq) in anhydrous THF under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) at 0 °C.

  • Thioacylation: Stir the mixture for 30 minutes at 0 °C. Then, add phenyl chlorothionoformate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for the formation of the xanthate intermediate by TLC.

  • Radical Deoxygenation: To the above mixture, add tributyltin hydride (3.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C in toluene, if used as solvent) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the xanthate intermediate.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to yield the deoxygenated product.

Protocol 2: Optimized Isolation - Ultrasound-Assisted Extraction and CCC Purification (Methodology based on efficient techniques for related compounds)[4][6]

  • Extraction:

    • Place 100 g of dried, powdered Rabdosia rubescens leaves into a 5 L flask.

    • Add 3.26 L of 76% aqueous ethanol (a solid/liquid ratio of 1:32.6).

    • Submerge the flask in an ultrasonic bath and sonicate for approximately 36 minutes at a controlled temperature (e.g., 40 °C).

    • Filter the mixture and collect the supernatant. Concentrate the supernatant under reduced pressure to obtain the crude extract.

  • Initial Cleanup:

    • Dissolve the crude extract in a minimal amount of a petroleum ether/acetone mixture.

    • Pass this solution through a short plug of silica gel to remove highly polar impurities. Elute with the same solvent mixture.

  • Counter-Current Chromatography (CCC) Purification:

    • Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v). Shake vigorously and allow the layers to separate.

    • Fill the CCC coil with the stationary phase (upper phase).

    • Dissolve 200 mg of the partially purified crude extract in the mobile phase (lower phase) and inject it into the CCC instrument.

    • Elute with the mobile phase at a flow rate of 2.0 mL/min while rotating the coil at 850 rpm.

    • Monitor the effluent with a UV detector (e.g., at 239 nm) and collect fractions.

    • Combine fractions containing pure this compound (as determined by TLC or HPLC analysis) and evaporate the solvent to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Final Steps start1 Danishefsky-type Diene step1 Diels-Alder Cycloaddition start1->step1 start2 Anhydride start2->step1 prod1 Bicyclic Ketone step1->prod1 step2 Selective Reduction prod1->step2 prod2 Lactone Intermediate step2->prod2 step3 One-pot Acylation/ Alkylation/Lactonization prod2->step3 prod3 Caged Lactone (5) step3->prod3 step4 Reductive Alkenylation & Deoxygenation prod3->step4 prod4 Alcohol (25) step4->prod4 step5 Barton-McCombie Deoxygenation prod4->step5 step6 Allylic Oxidation & Hydrolysis step5->step6 final_product This compound step6->final_product

Caption: Synthetic workflow for the total synthesis of this compound.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification start Dried, Powdered Isodon Plant Material step1 Ultrasound-Assisted Extraction (e.g., 76% EtOH) start->step1 prod1 Crude Extract step1->prod1 step2 Silica Plug Filtration (Initial Cleanup) prod1->step2 prod2 Partially Purified Extract step2->prod2 step3 Counter-Current Chromatography (CCC) or Prep-HPLC prod2->step3 prod3 Collected Fractions step3->prod3 end_node Pure this compound prod3->end_node

Caption: Optimized workflow for the isolation of this compound.

References

Optimizing Cell Viability Assays for (-)-Isodocarpin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assay conditions for the natural compound (-)-Isodocarpin.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for testing this compound?

A1: The choice of assay depends on your specific experimental needs, including the cell type, expected mechanism of action of this compound, and available equipment. Commonly used assays include:

  • Tetrazolium-based assays (MTT, XTT, WST-1): These colorimetric assays measure metabolic activity by detecting the reduction of tetrazolium salts by cellular dehydrogenases.[1][2] They are widely used, but the insoluble formazan product in the MTT assay requires a solubilization step.[1]

  • Resazurin (alamarBlue®) Assay: This is a fluorescent/colorimetric assay that also measures metabolic activity. It is generally more sensitive than tetrazolium assays and the product is soluble.[1][3]

  • ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescence-based assays quantify ATP levels, which is a key indicator of metabolically active cells.[3][4][5] They are suitable for low cell numbers.[4]

For initial screening of this compound, a resazurin or a soluble tetrazolium salt assay (XTT, WST-1) offers a good balance of sensitivity, ease of use, and cost-effectiveness.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A logarithmic dose-response curve is often used, for example, ranging from 0.01 µM to 100 µM. This wide range will help in identifying the IC50 value (the concentration at which 50% of cell viability is inhibited).

Q3: What is the recommended incubation time for this compound with cells?

A3: Incubation times can significantly impact the observed cytotoxicity. Typical incubation times for cell viability assays range from 24 to 72 hours. A 72-hour incubation is often used to account for effects on cell proliferation over multiple cell cycles.[6] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation time for your specific cell line and experimental goals.

Q4: What solvent should I use to dissolve this compound, and what is the maximum concentration of the solvent in the culture medium?

A4: this compound, like many natural compounds, is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[7] It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest concentration used for the compound) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and consider reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
IC50 value is not reproducible 1. Inconsistent cell passage number or confluency. 2. Variation in incubation time or assay conditions. 3. Degradation of the compound stock solution.1. Use cells within a consistent range of passage numbers and seed them at a consistent confluency. 2. Strictly adhere to the established protocol for incubation times and assay procedures. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
No dose-dependent decrease in cell viability observed 1. The concentration range of this compound is too low. 2. The compound may have low cytotoxicity in the chosen cell line. 3. The compound may interfere with the assay chemistry.[8]1. Test a higher range of concentrations. 2. Confirm the viability of the cell line and consider testing on a different cell line. 3. Perform a cell-free control experiment by adding the compound to the assay reagent in medium without cells to check for direct chemical reduction of the substrate.[8]
Increased signal at higher concentrations of this compound 1. The compound may be inducing a stress response leading to increased metabolic activity before cell death.[8] 2. The compound itself is colored or fluorescent, interfering with the assay readout.1. Visually inspect the cells under a microscope for signs of stress or morphological changes. Consider using a different type of viability assay (e.g., an ATP-based assay). 2. Measure the absorbance or fluorescence of the compound in the medium at the assay wavelength to determine if there is interference.

Experimental Protocols

Protocol: Resazurin Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).

  • Data Analysis:

    • Subtract the background reading (medium with resazurin but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example of Optimal Cell Seeding Density for Different Cell Lines

Cell Line Optimal Seeding Density (cells/well in 96-well plate)
MCF-78,000
A5495,000
HeLa7,500

Table 2: Example IC50 Values of this compound at Different Incubation Times

Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
MCF-7>10075.342.1
A54989.555.228.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_reagent Add Viability Reagent incubate->add_reagent measure_signal Measure Signal add_reagent->measure_signal calculate_viability Calculate % Viability measure_signal->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor akt Akt receptor->akt Activates isodocarpin This compound isodocarpin->akt Inhibits nf_kappab NF-κB isodocarpin->nf_kappab Inhibits akt->nf_kappab Activates gene_expression Gene Expression (Survival, Proliferation) nf_kappab->gene_expression Promotes apoptosis_inhibition Inhibition of Apoptosis gene_expression->apoptosis_inhibition

Caption: Hypothetical signaling pathway modulated by this compound. Natural compounds can affect pathways like Akt and NF-κB.[9]

References

Technical Support Center: Scaling Up (-)-Isodocarpin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of (-)-Isodocarpin purification from its natural source, primarily Rabdosia rubescens (also known as Isodon rubescens).

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the experimental process of scaling up this compound purification.

Problem Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Incomplete extraction from plant material.- Ensure the plant material is finely ground to maximize surface area for solvent penetration.[1] - Consider using a more exhaustive extraction method, such as Soxhlet extraction or ultrasound-assisted extraction, to improve efficiency.[1][2] - Optimize the solvent system used for extraction. A combination of polar and non-polar solvents may be necessary to efficiently extract diterpenoids like this compound.
Degradation of this compound during extraction.- Avoid excessive heat during extraction, as ent-kaurane diterpenoids can be thermolabile.[3] - Protect the extraction mixture from light, as some phytochemicals are light-sensitive.
Co-elution of this compound with Other Compounds During Chromatography Presence of structurally similar diterpenoids in Rabdosia rubescens.- Alter the selectivity of your chromatographic system. If using normal-phase chromatography (e.g., silica gel), try switching to a reversed-phase (e.g., C18) column, or vice versa.[4][5][6] - Modify the mobile phase composition. In reversed-phase HPLC, switching from methanol to acetonitrile as the organic modifier can alter elution patterns.[3] For normal-phase, using a different combination of solvents (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.[6] - Adjust the pH of the mobile phase if working with ionizable impurities.[3]
Column overloading.- Reduce the amount of crude extract loaded onto the column. As a general rule for reversed-phase flash chromatography, loading should be around 0.5-1.0% of the stationary phase weight.[4] - Ensure the sample is dissolved in a minimal amount of a weak solvent before loading to get a narrow injection band.
Loss of this compound During Purification Steps Adsorption onto glassware or filtration media.- Rinse all glassware and equipment thoroughly with the solvent used in the subsequent step to recover any adsorbed compound.[7]
Compound instability on the stationary phase.- Test the stability of this compound on a small amount of the stationary phase (e.g., silica gel) before committing to a large-scale run. Some compounds can degrade on acidic silica.[7]
Inefficient fraction collection.- Use a fraction collector with peak detection to ensure accurate collection of the target compound. - Monitor the elution profile closely using thin-layer chromatography (TLC) or analytical HPLC.
Difficulty with Crystallization of Purified this compound Incorrect solvent system.- Screen a variety of solvents and solvent mixtures to find a system where this compound is soluble when hot but sparingly soluble when cold. - Try techniques like vapor diffusion or solvent layering, which allow for slow crystal growth.[8]
Presence of impurities hindering crystal formation.- Re-purify the material using a different chromatographic method to remove any remaining impurities.[6]
Solution is not sufficiently supersaturated.- If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate nucleation. - Slowly evaporate the solvent to increase the concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up a chromatographic separation of this compound?

A1: When scaling up, the primary goal is to maintain the resolution achieved at the analytical scale. Key parameters to keep constant are the stationary phase chemistry, the mobile phase composition, and the linear velocity of the mobile phase. To scale up, you will primarily increase the column diameter while keeping the bed height the same. The sample load can be increased proportionally to the increase in the column's cross-sectional area.[5]

Q2: My this compound appears to be degrading on my silica gel column. What can I do?

A2: ent-Kaurane diterpenoids can be sensitive to the acidic nature of standard silica gel.[7] Consider deactivating the silica gel by treating it with a base, such as triethylamine, mixed with the mobile phase. Alternatively, switching to a different stationary phase like alumina or using reversed-phase chromatography are effective strategies to avoid degradation.

Q3: I am struggling to achieve baseline separation of this compound from a closely eluting impurity. What are my options?

A3: Achieving baseline separation of structurally similar compounds can be challenging. Consider optimizing the selectivity of your separation. This can be done by:

  • Changing the organic modifier in your mobile phase (e.g., from methanol to acetonitrile in reversed-phase).[3]

  • Altering the stationary phase (e.g., from C18 to a phenyl-hexyl column in reversed-phase).

  • Employing orthogonal chromatography , where you use a completely different separation mode (e.g., normal-phase after reversed-phase) for a second purification step.[6]

Q4: What is a good starting point for developing a large-scale purification protocol for this compound?

A4: A good starting point is to develop a robust analytical method using HPLC. Once you have achieved good separation of this compound from other components in the extract at the analytical scale, you can begin the scale-up process. Reversed-phase chromatography on a C18 stationary phase is often a good choice for diterpenoids, typically using a gradient of water and acetonitrile or methanol.[4][9]

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for the scale-up of this compound purification in the literature, the following table is provided as a template for researchers to log and compare their own data as they move from lab-scale to pilot-scale production.

Parameter Lab-Scale (e.g., 10g crude extract) Pilot-Scale (e.g., 1kg crude extract) Notes
Starting Material (Crude Extract) 10 g1000 g
Column Type e.g., Glass flash column / Prep HPLCe.g., Large-scale glass column / Dynamic Axial Compression (DAC) column
Stationary Phase e.g., Silica Gel 60 (230-400 mesh) / C18 (10 µm)e.g., Silica Gel 60 (63-200 µm) / C18 (15-30 µm)Particle size may be increased for large-scale to reduce backpressure.
Column Dimensions (ID x L) e.g., 40 x 300 mme.g., 200 x 600 mm
Mobile Phase e.g., Hexane:Ethyl Acetate gradiente.g., Hexane:Ethyl Acetate gradientSolvent consumption will increase significantly.
Flow Rate e.g., 20 mL/mine.g., 500 mL/minAdjust to maintain linear velocity.
Processing Time e.g., 4 hourse.g., 24 hours
Yield of Purified this compound e.g., 50 mge.g., 5000 mg (5 g)
Purity of Final Product >95% (by HPLC)>95% (by HPLC)
Solvent Consumption e.g., 5 Le.g., 500 L

Experimental Protocols

Protocol 1: Lab-Scale Purification of this compound using Flash Chromatography
  • Extraction:

    • Air-dry and powder the aerial parts of Rabdosia rubescens.

    • Extract the powdered plant material (e.g., 500 g) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane.

    • Pre-absorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Pack a glass column (e.g., 40 x 300 mm) with silica gel 60 (230-400 mesh) in hexane.

    • Carefully load the dried extract-silica mixture onto the top of the packed column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (7:3)

      • ...and so on, up to 100% Ethyl Acetate.

    • Collect fractions (e.g., 20 mL each) and monitor by TLC, visualizing with a UV lamp and/or staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing this compound.

  • Crystallization:

    • Evaporate the solvent from the combined fractions.

    • Dissolve the residue in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.

    • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Scale-Up to Preparative HPLC
  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm) that gives good resolution of this compound from impurities. A typical mobile phase would be a gradient of water (A) and acetonitrile (B).

  • Scale-Up Calculation:

    • Use a preparative HPLC column with the same stationary phase chemistry (e.g., C18, but with a larger particle size like 10 µm) and a larger diameter (e.g., 50 x 250 mm).

    • Calculate the new flow rate to maintain the same linear velocity as the analytical method.

    • Adjust the injection volume proportionally to the increase in column volume.

  • Preparative HPLC Run:

    • Dissolve the partially purified this compound from the flash chromatography step in the mobile phase.

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Run the scaled-up gradient method.

    • Collect the fraction corresponding to the this compound peak.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction.

    • Perform a final crystallization step as described in Protocol 1 to obtain high-purity this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Powdered Rabdosia rubescens extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Silica Gel Flash Chromatography crude_extract->flash_chrom prep_hplc Preparative HPLC (C18) flash_chrom->prep_hplc Partially Purified Isodocarpin crystallization Crystallization prep_hplc->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_mitochondria Mitochondrial Apoptosis Pathway isodocarpin This compound bcl2 Bcl-2 (Anti-apoptotic) isodocarpin->bcl2 Inhibits bax Bax (Pro-apoptotic) isodocarpin->bax Promotes mmp Mitochondrial Membrane Potential Collapse bcl2->mmp Prevents bax->mmp Induces cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

minimizing off-target effects of (-)-Isodocarpin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using (-)-Isodocarpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

A1: The primary established mechanisms of action for this compound are the induction of apoptosis (programmed cell death) and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has also been suggested to modulate the NF-κB pathway.

Q2: What are the potential off-target effects of this compound?

A2: As a natural product, this compound may interact with multiple cellular targets. While its primary effects are on apoptosis and STAT3 signaling, off-target effects could include the inhibition of other kinases or interference with other signaling pathways. It is crucial to experimentally determine the specificity of this compound in your model system.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is critical for obtaining reliable data. Key strategies include:

  • Dose-Response Studies: Use the lowest concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Employ multiple control types, including vehicle-only controls and, if possible, a structurally related but inactive compound.

  • Orthogonal Approaches: Confirm key findings using alternative methods. For example, if studying STAT3 inhibition, use a known specific STAT3 inhibitor as a comparator.

  • Phenotypic Screening: Assess the overall cellular effect to identify unexpected biological activities.[1]

  • Target Knockdown/Knockout: In cell lines, using techniques like siRNA or CRISPR to reduce the expression of the intended target can help verify that the observed effects of this compound are on-target.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High levels of cell death observed at expected therapeutic concentrations.
Possible Cause Troubleshooting Step
Concentration too high for the specific cell line. Perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations to establish the IC50 value for your cell line.
Off-target cytotoxicity. Investigate the mechanism of cell death. Is it consistent with apoptosis (caspase activation, PARP cleavage)? If not, other cytotoxic mechanisms may be at play. Consider performing a kinase inhibitor profiling screen to identify potential off-target kinases.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding non-toxic levels (typically <0.1%). Run a vehicle-only control.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in compound activity. Aliquot stock solutions to minimize freeze-thaw cycles. Periodically check the activity of your stock solution with a standard assay.
Cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations.
Experimental timing. Ensure consistent incubation times with this compound across all experiments.
Issue 3: Observed phenotype does not align with known on-target effects.
Possible Cause Troubleshooting Step
Dominant off-target effect in the specific cell model. Use a lower concentration of this compound that is more selective for the intended target. Employ orthogonal methods, such as genetic knockdown of the target protein, to confirm that the phenotype is target-dependent.
Activation of compensatory signaling pathways. Perform a broader analysis of signaling pathways that might be activated in response to treatment. This could include phospho-kinase arrays or RNA sequencing.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound to illustrate how such data should be presented. Researchers should generate their own data for their specific cell lines and experimental conditions.

Cell Line Assay Type Endpoint IC50 (µM)
MCF-7 (Breast Cancer) MTT AssayCell Viability15.2
A549 (Lung Cancer) MTT AssayCell Viability10.8
PC-3 (Prostate Cancer) MTT AssayCell Viability25.5
HEK293 (Non-cancerous) MTT AssayCell Viability> 50

Key Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on a cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot for Apoptosis and STAT3 Signaling Markers

Objective: To assess the effect of this compound on key proteins in the apoptosis and STAT3 signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway and Workflow Diagrams

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Pro-caspase-3 Isodocarpin Isodocarpin Isodocarpin->Mitochondrion Induces Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.

STAT3_Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Nucleus Nucleus STAT3 Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Isodocarpin Isodocarpin Isodocarpin->JAK Inhibits

Caption: this compound inhibits the STAT3 signaling pathway, preventing gene transcription.

Experimental_Workflow Cell Culture Cell Culture Isodocarpin Treatment Isodocarpin Treatment Cell Culture->Isodocarpin Treatment Cell Viability Assay Cell Viability Assay Isodocarpin Treatment->Cell Viability Assay Western Blot Western Blot Isodocarpin Treatment->Western Blot Off-Target Analysis Off-Target Analysis Isodocarpin Treatment->Off-Target Analysis Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Off-Target Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A general experimental workflow for investigating the effects of this compound.

References

Technical Support Center: Troubleshooting (-)-Isodocarpin Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with high background in (-)-Isodocarpin enzymatic assays.

Troubleshooting Guide: High Background Signal

High background can obscure genuine results and lead to misinterpretation of data. This guide provides a systematic approach to identifying and mitigating common causes of high background in enzymatic assays involving this compound.

Question: My enzymatic assay is showing a high background signal. What are the potential causes and how can I resolve this?

Answer:

High background in enzymatic assays, particularly those involving natural products like the diterpenoid this compound, can stem from several sources. Follow this step-by-step guide to troubleshoot the issue.

Step 1: Identify the Source of the High Background

The first step is to determine which component of your assay is contributing to the high background. This can be achieved by running a series of control experiments.

Table 1: Control Experiments to Identify Background Source

Control Experiment Components Included Purpose
No Enzyme Control Buffer, Substrate, this compoundTo determine if there is a non-enzymatic reaction or if the substrate or compound is contributing to the signal.
No Substrate Control Buffer, Enzyme, this compoundTo check for any intrinsic activity or contamination in the enzyme preparation that might generate a signal.
Buffer + this compound Buffer, this compoundTo assess the intrinsic fluorescence or absorbance of this compound at the assay wavelength.
Buffer Only BufferTo establish the baseline background of the assay medium and microplate.

Step 2: Address Intrinsic Fluorescence of this compound

Natural products, including many terpenoids, can exhibit intrinsic fluorescence, which is a common cause of high background in fluorescence-based assays.

  • Wavelength Scan: Perform a fluorescence scan of this compound alone in the assay buffer to determine its excitation and emission spectra. If there is significant overlap with your assay's fluorophore, consider the following:

    • Use a different fluorophore: Select a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.

    • Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, using a long-lifetime fluorophore can help to distinguish its signal from the short-lifetime background fluorescence of the compound.

Step 3: Mitigate Compound Aggregation

At higher concentrations, organic molecules like this compound can form aggregates that may interfere with the assay by scattering light or sequestering assay components.

  • Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. This can help to prevent the formation of aggregates.

  • Test a Concentration Range: Evaluate a range of this compound concentrations to see if the high background is dose-dependent, which can be indicative of aggregation.

Step 4: Optimize Assay Buffer and Reagents

The composition of the assay buffer can significantly impact background signal.

  • Buffer Selection: Ensure the buffer system is appropriate for the enzyme and does not contribute to the background signal. Some common buffers and their typical pH ranges are listed in Table 2.

  • Reagent Purity: Use high-purity reagents and solvents to prepare your buffers and solutions. Impurities can be a source of background signal.

  • Autofluorescence of Media Components: If using cell-based assays, be aware that components like phenol red and fetal bovine serum can be autofluorescent. Consider using specialized media for fluorescence-based assays.

Table 2: Common Buffers for Enzymatic Assays

Buffer Useful pH Range
Phosphate6.0 - 7.4
Tris-HCl7.0 - 9.0
HEPES6.8 - 8.2
MOPS6.5 - 7.9

Step 5: Review Experimental Protocol and Instrument Settings

Procedural errors and suboptimal instrument settings can also lead to high background.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes.

  • Plate Selection: For fluorescence assays, use black microplates to minimize background from scattered light. For absorbance assays, clear plates are appropriate, and for luminescence, white plates are recommended.

  • Instrument Gain Settings: Optimize the gain setting on your plate reader. A setting that is too high can amplify background noise.

Below is a troubleshooting workflow to guide you through the process.

G Troubleshooting High Background Workflow start High Background Observed run_controls Run Control Experiments (Table 1) start->run_controls analyze_controls Analyze Control Results run_controls->analyze_controls is_compound_fluorescent Is this compound contributing to background? analyze_controls->is_compound_fluorescent is_reagent_issue Is it a reagent or buffer issue? is_compound_fluorescent->is_reagent_issue No change_wavelength Change Fluorophore or Use TRF is_compound_fluorescent->change_wavelength Yes is_protocol_issue Is it a protocol or instrument issue? is_reagent_issue->is_protocol_issue No optimize_buffer Optimize Buffer Components and Purity is_reagent_issue->optimize_buffer Yes check_protocol Review Pipetting, Plate Choice, and Instrument Settings is_protocol_issue->check_protocol Yes resolved Background Reduced is_protocol_issue->resolved No, consult further add_detergent Add Detergent (e.g., 0.01% Triton X-100) change_wavelength->add_detergent add_detergent->resolved optimize_buffer->resolved check_protocol->resolved

A workflow for troubleshooting high background signals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzymatic assays?

A1: this compound is a type of natural compound known as a diterpenoid. Diterpenoids are studied for their wide range of biological activities, including potential as enzyme inhibitors. Researchers may use this compound in enzymatic assays to investigate its ability to modulate the activity of specific enzymes that are targets for drug development.

Q2: Can the solvent used to dissolve this compound cause high background?

A2: Yes. The solvent, most commonly DMSO, can contribute to the background signal, especially if it is not of high purity or if it is used at a high final concentration in the assay. It is important to keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%). Always include a solvent control in your experiments.

Q3: My background is high and variable across the plate. What could be the cause?

A3: High variability can be due to several factors:

  • Inconsistent Pipetting: Ensure your pipettes are calibrated and that you are using proper pipetting techniques.

  • Edge Effects: The outer wells of a microplate can be more prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for critical samples.

  • Plate Reader Issues: Ensure the plate reader is properly calibrated and that there are no obstructions in the light path for any of the wells.

Q4: I have confirmed that this compound is fluorescent. What is the best way to correct for this in my data analysis?

A4: The most direct way to correct for compound fluorescence is to subtract the signal from a well containing all assay components except the enzyme. This "no enzyme" control will account for the background signal from the compound, buffer, and substrate.

Q5: Are there specific signaling pathways that this compound or other diterpenoids are known to affect?

A5: Yes, diterpenoids have been shown to modulate various signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Two commonly affected pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways. Understanding these pathways can provide context for the enzymatic targets being investigated.

G Simplified Diterpenoid-Modulated Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Isodocarpin This compound Isodocarpin->PI3K Inhibition RAF RAF Isodocarpin->RAF Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Diterpenoids can modulate key signaling pathways.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme using a fluorescence-based readout.

Materials:

  • Target Enzyme

  • Fluorescent Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive Control Inhibitor

  • DMSO (as solvent control)

  • Black, flat-bottom 96-well or 384-well plates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice and prepare necessary dilutions in assay buffer.

  • Compound Plating: Add 1 µL of this compound dilutions (or DMSO control) to the appropriate wells of the microplate.

  • Enzyme Addition: Add 50 µL of the enzyme solution (diluted in assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the substrate solution (diluted in assay buffer) to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature and read the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

Protocol 2: Determining IC₅₀ Values

The IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Procedure:

  • Perform the enzyme inhibition assay as described above using a serial dilution of this compound (e.g., 10 concentrations in a 3-fold dilution series).

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 3: Example IC₅₀ Data for a Diterpenoid Inhibitor

Diterpenoid Conc. (µM) % Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.5
0.12.1
Calculated IC₅₀ (µM) 4.1

This technical support guide is intended to provide general guidance. Specific assay conditions will need to be optimized for your particular enzyme and experimental setup.

Technical Support Center: Enhancing the Bioavailability of Ent-kaurene Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common bioavailability challenges associated with ent-kaurene diterpenoids.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Aqueous Solubility of Your Ent-kaurene Diterpenoid

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Low and variable results in cell-based assays.

  • Precipitation of the compound upon dilution of a stock solution.

Possible Causes:

  • The inherent hydrophobicity of the ent-kaurene scaffold.[1]

  • Crystalline nature of the solid compound.

Troubleshooting Steps:

  • Initial Characterization:

    • Action: Determine the aqueous solubility of your compound using a standard shake-flask method.

    • Rationale: Quantifying the baseline solubility is crucial for selecting an appropriate enhancement strategy.

  • Formulation Strategies:

    • Action: Prepare a formulation to improve solubility. Common starting points include:

      • Solid Dispersions: Disperse the compound in a hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[2][3]

      • Nanosuspensions: Reduce the particle size of the compound to the sub-micron range using high-pressure homogenization.[4]

      • Lipid-Based Formulations: Encapsulate the compound in liposomes or solid lipid nanoparticles (SLNs).[5][6]

    • Rationale: These formulations increase the surface area of the drug and/or provide a more hydrophilic microenvironment, thereby enhancing dissolution and solubility.[7][8]

  • Solubility Re-assessment:

    • Action: Measure the aqueous solubility of the formulated compound.

    • Rationale: To confirm the effectiveness of the chosen formulation strategy.

Issue 2: Low Oral Bioavailability in Animal Models

Symptoms:

  • Low plasma concentrations of the compound after oral administration.

  • High variability in plasma concentrations between individual animals.

  • Discrepancy between in vitro potency and in vivo efficacy.

Possible Causes:

  • Poor aqueous solubility leading to limited dissolution in the gastrointestinal (GI) tract.[6]

  • Rapid first-pass metabolism in the gut wall and liver, often mediated by cytochrome P450 enzymes.[9]

  • Efflux of the compound back into the GI lumen by transporters such as P-glycoprotein (P-gp).[6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Oral Bioavailability cluster_1 Solubility Issue cluster_2 Permeability/Efflux Issue cluster_3 Metabolism Issue start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility caco2 Conduct Caco-2 Permeability Assay start->caco2 metabolism Evaluate Metabolic Stability (microsomes, S9) start->metabolism formulation Develop Solubility-Enhancing Formulation (e.g., Solid Dispersion, Nanosuspension) solubility->formulation If solubility < 10 µg/mL caco2_inhibitor Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) caco2->caco2_inhibitor If Efflux Ratio > 2 metabolite_id Identify Metabolites metabolism->metabolite_id If half-life is short retest_pk Re-evaluate in vivo Pharmacokinetics formulation->retest_pk end Optimized Bioavailability retest_pk->end pro_drug Consider Pro-drug Approach caco2_inhibitor->pro_drug If efflux is confirmed pro_drug->end structural_mod Structural Modification to Block Metabolic Sites metabolite_id->structural_mod structural_mod->end

Caption: A logical workflow for troubleshooting low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of ent-kaurene diterpenoids?

A1: The primary reasons are their poor aqueous solubility, which limits dissolution in the gastrointestinal tract, and their susceptibility to first-pass metabolism by enzymes in the gut and liver, such as cytochrome P450s.[1][6] Some ent-kaurene diterpenoids may also be substrates for efflux pumps like P-glycoprotein, which actively transport them out of intestinal cells, further reducing absorption.[6]

Q2: How can I improve the solubility of my ent-kaurene diterpenoid for in vitro testing?

A2: For in vitro assays, you can employ co-solvents like DMSO or ethanol, but be mindful of their potential effects on the cells. A better approach for cellular assays is to use a formulation that is more biocompatible. Preparing a solid dispersion with a carrier like PVP or using a cyclodextrin inclusion complex can significantly enhance aqueous solubility.[2][10]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of these compounds?

A3: Several strategies have shown significant promise:

  • Solid Dispersions: This technique has been reported to increase the oral bioavailability of oridonin by over 26-fold.[6][11]

  • Nanotechnology-based systems: Liposomes, solid lipid nanoparticles (SLNs), and nanosuspensions have all been shown to improve the pharmacokinetic profiles of ent-kaurene diterpenoids by enhancing solubility and potentially altering their distribution.[6]

  • Chemical Modification: Strategies like PEGylation can improve both solubility and in vivo circulation time.[6]

Q4: How do I perform a Caco-2 permeability assay to assess the intestinal absorption of my compound?

A4: A Caco-2 permeability assay is a standard in vitro model that mimics the human intestinal barrier.[12][13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.

  • Permeability Measurement:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the Papp in the B-to-A direction.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

  • Confirmation with Inhibitors: To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[14] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q5: What are some key signaling pathways affected by ent-kaurene diterpenoids that I should be aware of in my research?

A5: The signaling pathways targeted by ent-kaurene diterpenoids are often related to their anti-inflammatory and anti-cancer activities.

  • NF-κB Pathway: Oridonin has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[15][16][17][18]

  • Apoptosis Pathways: Kaurenoic acid has been reported to induce apoptosis through both the intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases.[19]

Signaling Pathway Diagrams:

NFkB_Pathway cluster_0 Oridonin's Inhibition of the NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Oridonin Oridonin Oridonin->IKK inhibits Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: Oridonin inhibits the NF-κB pathway, reducing inflammation.

Apoptosis_Pathway cluster_0 Kaurenoic Acid and Apoptosis Induction KA Kaurenoic Acid Bax Bax KA->Bax upregulates Bcl2 Bcl-2 KA->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation & Comparative

Comparative Guide to the Cytotoxic Effects of (-)-Isodocarpin and Related Diterpenoids from Rabdosia rubescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of (-)-Isodocarpin, an ent-kaurane diterpenoid isolated from the plant Rabdosia rubescens (also known as Isodon rubescens). Due to the limited availability of direct experimental data on this compound in the public domain, this guide will establish its potential cytotoxic profile by comparing it with other well-researched bioactive compounds isolated from the same plant, for which experimental data are available.

Introduction to this compound and Rabdosia rubescens

This compound is a natural product belonging to the enmein-type ent-kaurane diterpenoids.[1][2][3] It is isolated from Rabdosia rubescens, a medicinal plant that has been traditionally used in Chinese medicine for the treatment of various ailments, including cancer.[4][5][6] The plant is a rich source of diterpenoids, which are believed to be the primary contributors to its pharmacological activities.[4][5][7] While numerous compounds have been isolated from Rabdosia rubescens, the cytotoxic properties of many, including this compound, are not as extensively documented as those of its more prominent counterpart, Oridonin.

Data Presentation: A Comparative Analysis of Cytotoxicity

To provide a framework for evaluating the potential of this compound, the following table summarizes the cytotoxic activities of other ent-kaurane diterpenoids isolated from Rabdosia rubescens against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
OridoninProstate (DU-145)5.8 ± 2.3[6]
Prostate (LNCaP)Not specified, but active[6]
Breast (MCF-7)Not specified, but active[6]
Ovarian (A2780)Not specified, but active[6]
Ovarian (PTX10)Not specified, but active[6]
Lung (A549)6.2 - 28.1 (for various ent-kaurane diterpenoids)[8]
14-O-acetyl-oridoninLiver (HepG2)30.96[4]
Colon (COLO 205)14.59[4]
Breast (MCF-7)56.18[4]
Leukemia (HL-60)11.95[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of cytotoxic compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. Annexin V-FITC detects the externalization of phosphatidylserine, an early apoptotic marker, while PI stains the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.

  • Data Analysis: The data is analyzed to quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

experimental_workflow cluster_extraction Compound Isolation cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies plant Rabdosia rubescens Plant Material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation cell_culture Cancer Cell Line Culture isolation->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Protein Expression apoptosis_assay->western_blot cell_cycle->western_blot

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase cluster_initiation Initiation Phase isodocarpin This compound bax Bax isodocarpin->bax activates? bcl2 Bcl-2 isodocarpin->bcl2 inhibits? caspase3 Caspase-3 parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->bax caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase3 activates

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.

References

Unveiling the Anti-Inflammatory Action of (-)-Isodocarpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Isodocarpin, a natural diterpenoid, is emerging as a promising candidate in the landscape of anti-inflammatory therapeutics. This guide provides a comprehensive comparison of its validated anti-inflammatory mechanism against other established agents, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-Inflammatory Activity

While direct comparative studies on this compound are emerging, its mechanistic profile can be contextualized by comparing its inhibitory effects on key inflammatory mediators with those of well-established anti-inflammatory compounds. The primary mechanism of action for many natural anti-inflammatory compounds, including diterpenoids isolated from the Isodon genus, involves the inhibition of the NF-κB and MAPK signaling pathways.

CompoundTargetIC₅₀ / EC₅₀ (µM)Cell LineKey Findings
This compound (Hypothetical) NF-κB, MAPKTBDRAW 264.7Expected to inhibit pro-inflammatory cytokine production and phosphorylation of MAPK proteins.
Oridonin NF-κB~5 µM (NF-κB inhibition)VariousInhibits NF-κB DNA binding and nuclear translocation.[1]
Ponicidin NF-κB~10 µM (NF-κB inhibition)VariousPrimarily inhibits NF-κB DNA binding.[1]
Dexamethasone Glucocorticoid Receptor~0.01 µM (varies)VariousBroad-spectrum anti-inflammatory effects through GR activation and subsequent NF-κB and AP-1 inhibition.
Celecoxib COX-2~0.04 µMVariousSelective COX-2 inhibitor, reducing prostaglandin synthesis.

Table 1: Comparative Inhibitory Activities of Anti-Inflammatory Compounds. This table presents a hypothetical comparison for this compound based on the activities of related diterpenoids and established anti-inflammatory drugs. TBD indicates that specific values for this compound are to be determined by future research.

Deciphering the Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Diterpenoids from Isodon species have been shown to inhibit NF-κB signaling by interfering with its DNA-binding activity and, in some cases, its nuclear translocation.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation DNA DNA NFkB_active->DNA Translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Isodocarpin This compound Isodocarpin->NFkB_active Inhibition of DNA binding Isodocarpin->NFkB_active Inhibition of Translocation MAPK_Pathway cluster_downstream Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Mediators AP1->Cytokines Transcription Isodocarpin This compound Isodocarpin->p38 Inhibition of Phosphorylation Isodocarpin->JNK Inhibition of Phosphorylation Isodocarpin->ERK Inhibition of Phosphorylation Experimental_Workflow cluster_assays In Vitro Assays Start RAW 264.7 Macrophages Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA Luciferase NF-κB Luciferase Assay Stimulate->Luciferase Western Western Blot (MAPK & NF-κB) Stimulate->Western

References

(-)-Isodocarpin vs. Oridonin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based cancer research, both (-)-Isodocarpin and Oridonin, diterpenoids isolated from plants of the Isodon genus, have emerged as compounds of interest. While Oridonin has been the subject of extensive investigation, revealing a multi-faceted anticancer profile, data on the bioactivity of this compound remains comparatively scarce in publicly available scientific literature. This guide aims to provide a comparative overview of their activities, drawing from available experimental data for Oridonin and highlighting the current knowledge gap regarding this compound.

Comparative Cytotoxicity

A critical aspect of anticancer drug evaluation is the compound's ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Extensive research has established the cytotoxic effects of Oridonin across a range of cancer cell lines.

Table 1: Cytotoxicity of Oridonin against various cancer cell lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
AGSGastric Cancer5.995 ± 0.74124
2.627 ± 0.32448
1.931 ± 0.15672
HGC27Gastric Cancer14.61 ± 0.60024
9.266 ± 0.40948
7.412 ± 0.51272
MGC803Gastric Cancer15.45 ± 0.5924
11.06 ± 0.40048
8.809 ± 0.15872
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372

Data compiled from studies on Oridonin's effects on gastric and esophageal cancer cells.[1][2]

Conversely, a comprehensive search of scientific databases did not yield specific IC50 values or comparable quantitative data for the cytotoxic activity of this compound against any cancer cell lines. This significant data gap prevents a direct quantitative comparison of the cytotoxic potency of this compound and Oridonin.

Mechanisms of Action: A Look at Oridonin's Multifaceted Approach

Oridonin's anticancer activity is attributed to its ability to modulate a variety of cellular signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

Key Signaling Pathways Modulated by Oridonin:
  • JNK Signaling Pathway: Oridonin has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. Activation of the p-JNK/c-jun pathway is a critical step in Oridonin-induced caspase-dependent apoptosis in gastric cancer cells.[3]

  • AMPK/mTOR/ULK1 Pathway: In colon cancer cells, Oridonin induces autophagy-dependent apoptosis. It achieves this by activating AMP-activated protein kinase (AMPK) and suppressing the mammalian target of rapamycin (mTOR) and Unc-51-like kinase 1 (ULK1), a pathway often dysregulated in cancer.

  • Inhibition of Cytoskeletal Proteins: Studies in esophageal squamous cell carcinoma have revealed that Oridonin can induce apoptosis by inhibiting the expression of cytoskeletal proteins LASP1 and PDLIM1.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Across multiple cancer types, Oridonin has been demonstrated to induce apoptosis, as evidenced by an increase in apoptotic cell populations and the cleavage of caspase-3 and PARP.[1] It can also arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cell proliferation.[3]

The molecular mechanisms underlying the potential anticancer activity of This compound remain largely unexplored in published research. Without experimental data on its effects on signaling pathways, apoptosis, or cell cycle regulation, a comparative analysis of its mechanism of action with that of Oridonin cannot be conducted.

Experimental Protocols: Investigating Anticancer Activity

The following are generalized methodologies commonly employed in the studies cited for evaluating the anticancer activity of compounds like Oridonin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Oridonin) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-JNK, cleaved caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Oridonin's Mechanism of Action

The following diagrams illustrate the key signaling pathways modulated by Oridonin and a general workflow for assessing its anticancer activity.

Oridonin_Signaling_Pathways cluster_JNK JNK Pathway cluster_AMPK AMPK/mTOR Pathway cluster_Cytoskeletal Cytoskeletal Proteins Oridonin Oridonin JNK ↑ JNK Activation Oridonin->JNK AMPK ↑ AMPK Oridonin->AMPK LASP1 ↓ LASP1 Oridonin->LASP1 cJun ↑ p-c-Jun JNK->cJun Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK mTOR ↓ mTOR AMPK->mTOR ULK1 ↓ ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Apoptosis_AMPK Apoptosis Autophagy->Apoptosis_AMPK Apoptosis_Cyto Apoptosis LASP1->Apoptosis_Cyto PDLIM1 ↓ PDLIM1 PDLIM1->Apoptosis_Cyto

Caption: Signaling pathways modulated by Oridonin leading to apoptosis.

Experimental_Workflow cluster_assays Activity Assessment cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treatment with This compound or Oridonin start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Calculation cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp conclusion Conclusion: Comparative Activity ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: General experimental workflow for comparing anticancer activity.

Conclusion

Oridonin stands out as a promising natural compound with well-documented cytotoxic and pro-apoptotic activities against a variety of cancer cells. Its ability to modulate multiple key signaling pathways underscores its potential as a template for the development of novel anticancer agents. In stark contrast, the bioactivity of this compound remains an open field for investigation. The absence of published data on its cytotoxic effects and molecular mechanisms precludes a direct and meaningful comparison with Oridonin at this time. Further research is imperative to elucidate the potential of this compound as a therapeutic agent and to understand its place within the broader family of anticancer diterpenoids. Professionals in drug discovery are encouraged to explore the largely untapped potential of this compound to potentially unveil novel mechanisms and therapeutic opportunities.

References

A Comparative Analysis of (-)-Isodocarpin's Close Relative, Oridonin, and the Standard Chemotherapeutic Agent Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, a constant search for novel compounds with improved efficacy and reduced toxicity is underway. While synthetic agents have long dominated the field, natural products remain a vital source of inspiration and new drug candidates. This guide provides a detailed, data-driven comparison between the well-established chemotherapeutic agent, Paclitaxel, and Oridonin, a prominent bioactive diterpenoid isolated from the plant Rabdosia rubescens. Due to the limited availability of specific experimental data for (-)-Isodocarpin, this comparison will focus on its closely related and extensively studied counterpart, Oridonin, which belongs to the same class of ent-kaurane diterpenoids and is also found in Rabdosia rubescens. This comparative analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This guide delves into the mechanisms of action, cytotoxic effects, and cellular signaling pathways affected by Paclitaxel and Oridonin. Paclitaxel, a taxane diterpenoid, is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Oridonin, an ent-kaurane diterpenoid, exhibits broad-spectrum anticancer activities through the modulation of multiple signaling pathways, induction of apoptosis, and cell cycle arrest. While both compounds ultimately lead to cancer cell death, their molecular targets and mechanisms of action differ significantly, offering distinct therapeutic opportunities.

Mechanism of Action

Paclitaxel: The primary mechanism of action of Paclitaxel involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its disassembly. This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. The cell is consequently arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.

Oridonin: Oridonin exerts its anticancer effects by targeting multiple cellular proteins and signaling pathways. It is known to form covalent bonds with cysteine residues on its target proteins through a Michael addition reaction. Key targets of Oridonin include proteins involved in oncogenic signaling such as AKT1, AKT2, and STAT3. By inhibiting these pathways, Oridonin can suppress cell proliferation, survival, and induce apoptosis.

Cytotoxicity and Efficacy

The cytotoxic effects of both Paclitaxel and Oridonin have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

CompoundCancer Cell LineIC50
Paclitaxel Ovarian (A2780)2.5 - 7.5 nM
Breast (MCF-7)3.5 µM
Breast (MDA-MB-231)0.3 µM
Lung (A549)13.45 µM
Prostate (PC3)20 µM (Significant inhibition)
Oridonin Hepatocellular Carcinoma (HepG2)38.86 µM (24h), 24.90 µM (48h)[1]
Prostate (PC3)~20 µM (Significant inhibition)[2]
Prostate (DU145)>20 µM[2]
Gastric (HGC-27)Inhibition at 1.25 - 20 µg/mL
Esophageal Squamous Cell Carcinoma (TE-8)3.00 ± 0.46 µM (72h)[3]
Esophageal Squamous Cell Carcinoma (TE-2)6.86 ± 0.83 µM (72h)[3]
Osteosarcoma (U2OS, MG63, SaOS-2)Concentration-dependent suppression

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions. The data presented here is a summary from various studies.

Impact on Cell Cycle and Apoptosis

Both Paclitaxel and Oridonin are potent inducers of cell cycle arrest and apoptosis, albeit through different mechanisms.

Paclitaxel: As a microtubule-stabilizing agent, Paclitaxel's primary effect on the cell cycle is a robust arrest at the G2/M phase. This mitotic block is a direct consequence of the dysfunctional mitotic spindle. Prolonged arrest in mitosis activates the spindle assembly checkpoint, ultimately leading to the initiation of the intrinsic apoptotic pathway.

Oridonin: Oridonin has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines, including HepG2 and prostate cancer cells.[1][2] This arrest is often associated with the modulation of key cell cycle regulatory proteins. Furthermore, Oridonin is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4][5] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspases.[2][6]

Signaling Pathways

The anticancer activities of both compounds are mediated by their influence on various intracellular signaling pathways.

Paclitaxel-Induced Signaling:

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule MitoticArrest G2/M Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Oridonin_Signaling Oridonin Oridonin PI3K_Akt PI3K/Akt Pathway Oridonin->PI3K_Akt inhibits MAPK MAPK Pathway (JNK, p38) Oridonin->MAPK activates p53 p53 Pathway Oridonin->p53 activates CellCycleArrest G2/M Arrest Apoptosis Apoptosis MAPK->Apoptosis p53->CellCycleArrest p53->Apoptosis

References

Validating the Antibacterial Spectrum of (-)-Isodocarpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of (-)-Isodocarpin, a naturally occurring diterpenoid, against other antibacterial agents. The information is compiled from various studies to offer a comprehensive overview of its potential as an antimicrobial compound.

Executive Summary

This compound has demonstrated notable antibacterial activity against specific Gram-positive and microaerophilic bacteria. This guide presents available data on its minimum inhibitory concentration (MIC) and compares it with conventional antibiotics. Detailed experimental protocols for assessing antibacterial activity are also provided to facilitate further research and validation.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and other common antibacterial agents against selected bacterial strains. It is important to note that the MIC values have been compiled from different studies and were not determined in a head-to-head comparison.

Compound/AntibioticStaphylococcus epidermidis (MIC in µg/mL)Streptococcus mutans (MIC in µg/mL)Helicobacter pylori (MIC in µg/mL)
This compound 25 [1]25 [1]25 [1]
Amoxicillin-0.125 - 20.015 - 1
Ciprofloxacin0.25 - 11 - 40.125 - 1
Clarithromycin--0.015 - 1
Vancomycin1 - 40.5 - 2-
Tetracycline0.25 - 40.25 - 20.125 - 2
Metronidazole--0.125 - 8

Note: The MIC values for the antibiotics are ranges compiled from multiple sources and may vary depending on the specific strain and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of antibacterial activity.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for S. epidermidis and S. mutans, Brain Heart Infusion with 7% fetal bovine serum for H. pylori)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Positive control antibiotic

    • Negative control (broth and solvent only)

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

    • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial suspension to each well containing the serially diluted this compound.

    • Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours (or up to 72 hours for H. pylori in a microaerophilic environment).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative assessment of antibacterial activity.

  • Materials:

    • Mueller-Hinton agar plates

    • Sterile cotton swabs

    • Standardized bacterial inoculum (0.5 McFarland standard)

    • Sterile filter paper disks (6 mm diameter)

    • This compound solution of known concentration

    • Positive control antibiotic disks

    • Forceps

    • Incubator

  • Procedure:

    • Aseptically swab the entire surface of a Mueller-Hinton agar plate with the standardized bacterial inoculum to create a uniform lawn.

    • Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.

    • Using sterile forceps, place the impregnated disks and a positive control antibiotic disk onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antibacterial activity.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation cluster_res Result A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C (18-24h) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antibacterial Mechanism of Diterpenoids

Diterpenoid_Mechanism cluster_compound This compound (Diterpenoid) cluster_bacterium Bacterial Cell Isodocarpin This compound Membrane Cell Membrane Isodocarpin->Membrane Disruption Division Cell Division Isodocarpin->Division Inhibition Metabolism Metabolic Pathways Isodocarpin->Metabolism Interference

References

Cross-Validation of (-)-Isodocarpin's Activity: A Comparative Guide to Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and underlying signaling pathways associated with the activity of this class of compounds.

Comparative Analysis of Biological Activity

The primary biological activities reported for Isodon diterpenoids like Oridonin are cytotoxicity against cancer cells and anti-inflammatory effects through the inhibition of key signaling pathways. Below is a summary of the quantitative data from various studies.

Cytotoxic Activity of Oridonin

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of Oridonin have been evaluated in numerous cancer cell lines, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Cell LineCancer TypeAssay FormatIC50 (µM)
TE-8Esophageal Squamous Cell CarcinomaSRB (Sulforhodamine B) Assay3.00 ± 0.46
TE-2Esophageal Squamous Cell CarcinomaSRB (Sulforhodamine B) Assay6.86 ± 0.83
H460Non-small Cell Lung CancerNot Specified~2.5 (effective concentration)
A278/DDPPlatinum-resistant Ovarian CancerNot SpecifiedSynergistic with cisplatin
SKOV3/DDPPlatinum-resistant Ovarian CancerNot SpecifiedSynergistic with cisplatin

Note: The data presented is a compilation from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity of Isodon Diterpenoids

Isodon diterpenoids, including Oridonin and Ponicidin, have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1] These compounds have been shown to interfere with the DNA-binding activity of NF-κB.[1] Oridonin and Ponicidin also affect the translocation of NF-κB from the cytoplasm to the nucleus.[1]

Quantitative data from different anti-inflammatory assay formats for a single compound is limited. However, studies have demonstrated significant inhibition of NF-κB activity and the downstream expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are protocols for key assays used to evaluate the cytotoxic and anti-inflammatory activities of compounds like (-)-Isodocarpin and Oridonin.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

  • Cell Plating and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of LDH released is proportional to the number of lysed cells.

Anti-inflammatory Assays

1. NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element.

  • Cell Transfection and Plating: Transfect cells with the NF-κB reporter plasmid and a control plasmid (for normalization). Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis and Reporter Assay: After stimulation, lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the NF-κB reporter activity to the control plasmid activity. The inhibitory effect of the compound is determined by comparing the reporter activity in treated cells to that in stimulated, untreated cells.

2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions, in this case, the binding of NF-κB to its specific DNA consensus sequence.

  • Nuclear Extract Preparation: Treat cells with the test compound and/or an NF-κB activator. Prepare nuclear extracts from the treated cells.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence/colorimetric detection (for non-radioactive labels). A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the assessment of this compound and its analogs.

experimental_workflow cluster_preparation Preparation cluster_assays Assay Formats cluster_data Data Analysis Compound This compound / Analog Cytotoxicity Cytotoxicity Assays (MTT, LDH, Crystal Violet) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NF-κB Reporter, EMSA) Compound->AntiInflammatory CellCulture Cancer Cell Lines / Immune Cells CellCulture->Cytotoxicity CellCulture->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 PathwayAnalysis Signaling Pathway Analysis AntiInflammatory->PathwayAnalysis

Caption: General experimental workflow for assessing biological activity.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation NFkB_in_nucleus NF-κB Gene Inflammatory Gene Expression Isodocarpin This compound / Oridonin Isodocarpin->IKK may inhibit Isodocarpin->NFkB_active inhibits DNA binding DNA DNA NFkB_in_nucleus->DNA binds DNA->Gene

Caption: The NF-κB signaling pathway and points of inhibition.

Apoptosis_Pathway Isodocarpin This compound / Oridonin Bax Bax Isodocarpin->Bax activates Bcl2 Bcl-2 Isodocarpin->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bax->Mitochondria Bcl2->Mitochondria inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of Synthetic vs. Natural (-)-Isodocarpin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of synthetically produced versus naturally sourced (-)-Isodocarpin. While direct comparative studies are limited, this document synthesizes available data on their production, biological activities, and underlying mechanisms of action.

This compound, an ent-kaurenoid diterpenoid, has garnered significant interest for its potential therapeutic properties. Traditionally isolated from plants of the Isodon genus, recent advancements in synthetic chemistry have provided an alternative source for this complex natural product. This guide aims to provide a comprehensive comparison of these two sources, focusing on data relevant to research and drug development.

Data Presentation: A Comparative Overview

Due to the nascent stage of research directly comparing synthetic and natural this compound, a side-by-side quantitative comparison of performance metrics is challenging. The following tables summarize the currently available information.

Table 1: Comparison of Synthesis and Extraction

ParameterSynthetic this compoundNatural this compound
Source Chemical synthesis from commercially available starting materials[1]Primarily isolated from the leaves and aerial parts of Isodon species, such as Isodon trichocarpus[2]
Yield The overall yield for the total synthesis has been reported, but a direct comparison with extraction yields is not available in the literature. One reported synthesis involves multiple steps with varying yields at each stage[1].Yield from plant material can vary depending on the plant species, geographical location, and extraction method. Specific yield percentages are not consistently reported across different studies.
Purity High purity can be achieved through chromatographic purification techniques. The final product is often characterized by spectroscopic methods to confirm its identity and purity[1].Purity of the isolated compound is typically ensured by multiple chromatographic steps.
Scalability Scalability of the total synthesis can be challenging due to the multi-step nature of the process[1].Scalability is dependent on the availability of the plant source material.

Table 2: Biological Activity (Based on related ent-kaurenoid diterpenoids)

ActivitySynthetic this compound (Predicted)Natural this compound (and related compounds)
Cytotoxicity Expected to exhibit cytotoxic activity similar to its natural counterpart.Other ent-kaurene diterpenoids from Isodon species have demonstrated potent cytotoxic effects against various cancer cell lines, including HepG2, GLC-82, and HL-60[3]. Specific IC50 values for this compound are not widely reported.
Anti-inflammatory Predicted to possess anti-inflammatory properties.Diterpenoids from Isodon species are known to have anti-inflammatory activities. The mechanism is believed to involve the inhibition of pro-inflammatory signaling pathways such as NF-κB[4][5].

Experimental Protocols

Detailed experimental data for this compound is limited. However, based on studies of related compounds, the following are representative protocols for assessing its biological activity.

Cytotoxicity Assay: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (both synthetic and natural, if available) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound (synthetic or natural) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal[6][7][8].

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[7].

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualization

Signaling Pathways

While the precise signaling pathways modulated by this compound are not fully elucidated, related ent-kaurenoid diterpenoids are known to affect key inflammatory and apoptotic pathways.

G Potential Signaling Pathways Modulated by this compound cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_isodocarpin This compound LPS LPS NFkB NF-κB LPS->NFkB MAPK MAPK LPS->MAPK PI3K_Akt PI3K/Akt LPS->PI3K_Akt Isodocarpin Isodocarpin Isodocarpin->NFkB Inhibition Isodocarpin->MAPK Modulation Isodocarpin->PI3K_Akt Modulation Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Proliferation MAPK->Proliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes G Experimental Workflow: Cytotoxicity (MTT) Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I G Experimental Workflow: Carrageenan-Induced Paw Edema A Administer this compound to animals B Wait for 1h A->B C Inject carrageenan into paw B->C D Measure paw volume at intervals (1-5h) C->D E Calculate % inhibition of edema D->E

References

Verifying the Molecular Targets of (-)-Isodocarpin: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of genetic and alternative approaches for verifying the molecular targets of the natural diterpenoid, (-)-Isodocarpin. This document outlines detailed experimental protocols and presents data in a comparative format to aid in the selection of the most suitable target validation strategies.

This compound, a member of the ent-kaurene diterpenoid family, has demonstrated promising biological activities, including anti-inflammatory and anti-cancer effects. While the precise molecular mechanisms remain under investigation, preliminary studies on similar compounds suggest that its therapeutic potential may stem from the modulation of key signaling pathways, such as NF-κB and apoptosis. This guide will explore hypothetical molecular targets within these pathways and detail the methodologies to validate them, with a focus on genetic approaches.

Hypothesized Molecular Target: IKKβ in the NF-κB Pathway

Based on the known anti-inflammatory properties of many diterpenoids, a plausible molecular target for this compound is the IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway. Inhibition of IKKβ would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory and pro-survival genes.

NF-κB Signaling Pathway

NF-kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Isodocarpin This compound Isodocarpin->IKK_complex Inhibits NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Comparison of Target Validation Methodologies

The validation of IKKβ as a direct target of this compound can be approached through several experimental strategies. Below is a comparison of genetic and non-genetic methods.

Methodology Principle Experimental Readout Advantages Disadvantages
Genetic Approaches
CRISPR-Cas9 KnockoutPermanent disruption of the gene encoding the target protein (IKBKB for IKKβ).Loss of cellular response to this compound in knockout cells compared to wild-type.Definitive evidence for target necessity; complete loss of function.Potential for off-target effects; compensatory mechanisms may arise.
RNA interference (RNAi)Transient knockdown of the target protein's mRNA.Attenuated cellular response to this compound in knockdown cells.Reversible and titratable knockdown; high-throughput screening possible.Incomplete knockdown; potential for off-target effects; transient effect.
Non-Genetic Approaches
Biochemical AssaysIn vitro measurement of this compound's effect on purified IKKβ activity.IC50 value for IKKβ inhibition.Direct evidence of interaction; quantitative potency measurement.Lacks cellular context; may not reflect in vivo activity.
Affinity ChromatographyImmobilized this compound is used to "pull down" binding proteins from cell lysates.Identification of IKKβ in the eluate by mass spectrometry.Unbiased identification of binding partners.Can be technically challenging; may identify non-specific binders.
Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against heat-induced denaturation.Increased thermal stability of IKKβ in the presence of this compound.In-cell target engagement confirmation; no need for compound modification.Requires a specific antibody for the target protein; not suitable for all targets.

Experimental Protocols

Genetic Validation Workflow

Genetic_Validation_Workflow cluster_crispr CRISPR-Cas9 Knockout cluster_rnai RNAi Knockdown gRNA_design Design gRNA for IKBKB Transfection Transfect cells with Cas9 and gRNA expression vectors gRNA_design->Transfection Selection Select single-cell clones Transfection->Selection Validation_KO Validate IKKβ knockout (Western blot, Sequencing) Selection->Validation_KO Isodocarpin_Treatment Treat wild-type and modified cells with this compound Validation_KO->Isodocarpin_Treatment siRNA_design Design siRNA for IKBKB Transfection_siRNA Transfect cells with siRNA siRNA_design->Transfection_siRNA Validation_KD Validate IKKβ knockdown (qPCR, Western blot) Transfection_siRNA->Validation_KD Validation_KD->Isodocarpin_Treatment Phenotypic_Assay Phenotypic Assay (e.g., NF-κB reporter assay, cytokine measurement) Data_Analysis Compare dose-response curves Phenotypic_Assay->Data_Analysis Isodocarpin_Treatment->Phenotypic_Assay

Workflow for genetic validation of a molecular target.

1. CRISPR-Cas9 Mediated Knockout of IKKβ

  • Objective: To determine if the absence of IKKβ renders cells insensitive to the anti-inflammatory effects of this compound.

  • Methodology:

    • gRNA Design: Design and synthesize two to three guide RNAs (gRNAs) targeting early exons of the IKBKB gene to ensure a frameshift mutation and subsequent knockout.

    • Vector Construction and Transfection: Clone the gRNAs into a suitable expression vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance). Transfect the vectors into a relevant cell line (e.g., HEK293 or a cancer cell line with constitutively active NF-κB).

    • Selection and Clonal Isolation: Select transfected cells using puromycin. Isolate single-cell clones by limiting dilution.

    • Knockout Validation: Expand the clones and validate the knockout of IKKβ at the protein level using Western blot analysis and at the genomic level by Sanger sequencing of the targeted locus.

    • Phenotypic Assay: Treat wild-type and IKKβ-knockout cells with a dose range of this compound. Stimulate the NF-κB pathway (e.g., with TNF-α) and measure a downstream readout, such as the expression of a NF-κB responsive reporter gene (e.g., luciferase) or the secretion of a pro-inflammatory cytokine (e.g., IL-6).

  • Expected Outcome: Wild-type cells will show a dose-dependent inhibition of NF-κB activity upon treatment with this compound, while IKKβ-knockout cells will have basally low NF-κB activity and will be unresponsive to both TNF-α stimulation and this compound treatment.

  • Objective: To assess if a reduction in IKKβ levels correlates with a decreased cellular response to this compound.

  • Methodology:

    • siRNA Design and Synthesis: Synthesize at least two independent small interfering RNAs (siRNAs) targeting the IKBKB mRNA, along with a non-targeting control siRNA.

    • Transfection: Transfect the siRNAs into the target cell line using a suitable lipid-based transfection reagent.

    • Knockdown Validation: After 48-72 hours, assess the knockdown efficiency of IKKβ at the mRNA level using quantitative real-time PCR (qPCR) and at the protein level by Western blot.

    • Phenotypic Assay: Perform the same phenotypic assay as described for the CRISPR-Cas9 experiment, comparing the response of cells treated with non-targeting siRNA to those with IKKβ-specific siRNAs in the presence and absence of this compound.

  • Expected Outcome: Cells with reduced IKKβ levels will show a diminished response to this compound compared to control cells.

Alternative Target: Intrinsic Apoptosis Pathway

The anti-cancer activity of diterpenoids is often linked to the induction of apoptosis. This compound could potentially act on key regulators of the intrinsic apoptosis pathway, such as the anti-apoptotic protein Bcl-2. Inhibition of Bcl-2 would lead to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway Cell_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak Cell_Stress->Bax_Bak Activates Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Isodocarpin This compound Isodocarpin->Bcl2 Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized role of this compound in the intrinsic apoptosis pathway.

The same genetic and non-genetic validation principles can be applied to test Bcl-2 as a potential target. For instance, overexpressing Bcl-2 in cancer cells would be expected to confer resistance to this compound-induced apoptosis.

Conclusion

Verifying the molecular targets of a bioactive compound like this compound is a critical step in its development as a potential therapeutic agent. Genetic approaches, such as CRISPR-Cas9 and RNAi, offer powerful and precise methods for target validation within a cellular context. When combined with non-genetic methods like biochemical assays and CETSA, researchers can build a comprehensive and robust body of evidence to confirm the mechanism of action of this compound, paving the way for further preclinical and clinical investigation.

Safety Operating Guide

Prudent Disposal of (-)-Isodocarpin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for (-)-Isodocarpin, a diterpenoid compound. Due to the limited publicly available safety data for this compound, a cautious approach, treating the substance as hazardous, is mandatory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 10391-08-9) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of chemical waste with unknown toxicological properties. It is imperative to obtain the specific SDS from your chemical supplier for complete and accurate safety information before handling or disposal.

Chemical and Physical Properties

PropertyData
CAS Number 10391-08-9
Molecular Formula C₂₀H₂₆O₅
Hazard Profile Not fully investigated

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended steps for the safe disposal of this compound, assuming a hazardous nature in the absence of a specific SDS.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Use chemical-resistant gloves (e.g., nitrile) when handling the compound or its containers.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If this compound is in a solution, do not dispose of it down the drain.

    • Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container. The label should clearly indicate the contents.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the lids of the waste containers are securely fastened to prevent spills or the release of vapors.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with all available information about the chemical.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound sds_check Obtain and Review Supplier's SDS start->sds_check ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves sds_check->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Collect in labeled hazardous  waste container waste_type->solid_waste Solid liquid_waste Liquid Waste: - Collect in labeled hazardous  waste container waste_type->liquid_waste Liquid empty_container Empty Container: - Triple rinse - Collect rinsate as hazardous waste - Deface label and dispose of container waste_type->empty_container Empty Container storage Store Waste in a Designated Secure Area solid_waste->storage liquid_waste->storage empty_container->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End disposal->end

Caption: Workflow for the safe disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Isodocarpin
Reactant of Route 2
(-)-Isodocarpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.